2-Chloro-6-phenylnicotinonitrile
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 363888. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
2-chloro-6-phenylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2/c13-12-10(8-14)6-7-11(15-12)9-4-2-1-3-5-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NROZOMIVAHCNED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60320731 | |
| Record name | 2-chloro-6-phenylnicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60320731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43083-14-3 | |
| Record name | 2-Chloro-6-phenyl-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43083-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 363888 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043083143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 43083-14-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363888 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-6-phenylnicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60320731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-6-phenylnicotinonitrile: Synthesis, Properties, and Applications
Foreword: The Strategic Value of Substituted Nicotinonitriles
In the landscape of modern synthetic and medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel functional molecules and therapeutic agents. Among the vast array of pyridine derivatives, 2-Chloro-6-phenylnicotinonitrile stands out as a particularly versatile and valuable building block. Its unique electronic architecture, arising from the interplay of a chloro substituent, a nitrile group, and a phenyl ring on the pyridine core, endows it with a rich and exploitable reactivity profile. This guide provides an in-depth exploration of the chemical properties, structure, synthesis, and key applications of this compound, offering field-proven insights for researchers, scientists, and professionals in drug development.
Core Chemical Identity and Structural Elucidation
This compound is a halogenated heterocyclic compound belonging to the nicotinonitrile family.[1] The precise arrangement of its functional groups is key to its chemical behavior.
-
IUPAC Name: 2-chloro-6-phenylpyridine-3-carbonitrile[1]
-
Common Synonyms: 2-Chloro-6-phenyl-3-pyridinecarbonitrile, 2-chloro-6-phenylpyridine-3-carbonitrile[1]
-
Molecular Weight: 214.65 g/mol [1]
The structure features a central pyridine ring. A chlorine atom is positioned at the 2-position, adjacent to the ring nitrogen, a phenyl group at the 6-position, and a cyano (nitrile) group at the 3-position.[1] This substitution pattern creates a molecule with distinct electronic regions: the electron-withdrawing nature of the chloro and nitrile groups makes the pyridine ring electron-deficient, particularly at the 2-position, while the phenyl group contributes to the molecule's overall steric profile and potential for π-stacking interactions.[1]
Caption: Chemical structure of this compound.
Physicochemical Data
A summary of the key physical and chemical properties is essential for its application in experimental design.
| Property | Value/Description | Source(s) |
| Molecular Formula | C₁₂H₇ClN₂ | [1][2] |
| Molecular Weight | ~214.65 g/mol | [1] |
| Physical State | Typically a solid at room temperature. | [1] |
| Solubility | Soluble in common organic solvents such as dichloromethane (DCM) and chloroform. | [1] |
| Core Functional Groups | Pyridine, Chloro, Phenyl, Nitrile (Cyano) | [1] |
| Classification | Halogenated heterocyclic compound, Pyridine derivative, Nitrile. | [1] |
Synthesis Protocol and Mechanistic Considerations
A prevalent and reliable method for synthesizing this compound involves the chlorination of its corresponding 2-hydroxypyridine precursor.[1] This transformation is a cornerstone reaction in pyridine chemistry, valued for its efficiency.
Experimental Protocol: Chlorination of 2-Hydroxy-6-phenylnicotinonitrile
Causality: The conversion of the hydroxyl group to a chloro group is achieved using a potent chlorinating agent like phosphorus oxychloride (POCl₃). The hydroxyl group in the 2-pyridone tautomer is a poor leaving group. POCl₃ activates the hydroxyl group by forming a phosphate ester intermediate, which is an excellent leaving group, facilitating nucleophilic attack by the chloride ion.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add the precursor, 2-hydroxy-6-phenylnicotinonitrile.
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add phosphorus oxychloride (POCl₃) in excess to serve as both the reagent and the solvent.[1]
-
Heating: The reaction mixture is heated to reflux, typically around 110°C, using an oil bath.[1]
-
Monitoring: The progress of the reaction should be monitored by a suitable chromatographic technique, such as Thin-Layer Chromatography (TLC), to determine the point of complete consumption of the starting material.[1]
-
Work-up (Quenching): After completion, the reaction mixture is cooled to room temperature. The excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by slowly adding it to a beaker of crushed ice.[5]
-
Neutralization & Extraction: The acidic aqueous solution is neutralized with a base, such as a saturated sodium bicarbonate (NaHCO₃) solution, until effervescence ceases. The aqueous layer is then extracted multiple times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed in vacuo to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
Caption: General workflow for the synthesis of this compound.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by the lability of the C2-chloro substituent and the versatility of the nitrile group.
Nucleophilic Aromatic Substitution (SₙAr)
The chlorine atom at the 2-position is highly activated towards nucleophilic aromatic substitution. This is due to the electron-withdrawing effect of the adjacent ring nitrogen and the nitrile group, which stabilize the negatively charged Meisenheimer complex intermediate. This makes the compound an excellent precursor for a wide range of derivatives.[1]
Common Transformations:
-
Amination: Reaction with primary or secondary amines yields 2-amino-6-phenylnicotinonitrile derivatives.[1]
-
Alkoxylation/Aryloxylation: Treatment with alcohols or phenols in the presence of a base produces the corresponding 2-alkoxy or 2-aryloxy ethers.[1]
-
Thiolation: Reaction with thiols leads to the formation of 2-thioether derivatives.[1]
Nitrile Group Transformations
The cyano group can undergo a variety of chemical conversions, further expanding the synthetic utility of the molecule:
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid (2-chloro-6-phenylnicotinic acid) or amide.
-
Reduction: The nitrile can be reduced to an aminomethyl group using reducing agents like lithium aluminum hydride (LiAlH₄) or to an aldehyde via reagents like Diisobutylaluminium hydride (DIBAL-H).
Caption: Key reaction pathways for this compound.
Applications in Research and Drug Discovery
The structural motifs present in this compound make it a valuable scaffold in medicinal chemistry. Heterocyclic compounds are central to drug discovery, and new synthetic methodologies that provide access to functionalized heterocycles are critical for expanding drug-like chemical space.[6] Chlorine-containing molecules, in particular, are prevalent in pharmaceuticals, with over 250 FDA-approved drugs featuring this halogen.[7]
-
Scaffold for Bioactive Molecules: It serves as a starting material for the synthesis of more complex molecules with potential biological targets.[1] The ability to easily displace the chloro group allows for the systematic introduction of various functional groups, facilitating the generation of compound libraries for structure-activity relationship (SAR) studies.[1]
-
Enzyme Inhibitors: The pyridine-based structure is a common feature in many enzyme inhibitors. For instance, related substituted aminopyrimidinyl thiazole carboxamides have been identified as potent Src/Abl kinase inhibitors for cancer therapy.[8] The this compound core can be elaborated to target the active sites of various enzymes.
-
Fluorescent Probes: Nicotinonitrile derivatives can exhibit interesting photophysical properties. The introduction of specific substituents, such as chloro groups, has been shown to enhance the fluorescence of related 2-amino-4,6-diphenylnicotinonitriles, suggesting potential applications in developing fluorescent sensors or imaging agents.[9]
Safety and Handling
-
Hazard Classification: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[10] It may cause skin irritation and serious eye damage.[10]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[10]
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents.[11]
A thorough risk assessment should be conducted before any experimental work is undertaken.[5]
Conclusion
This compound is a high-value synthetic intermediate characterized by its strategic placement of reactive functional groups. Its straightforward synthesis and, most importantly, the high reactivity of its C2-chloro position towards nucleophilic substitution make it an exceptionally useful platform for the synthesis of a diverse array of substituted pyridine derivatives. These derivatives are of significant interest in medicinal chemistry and materials science, ensuring that this compound will continue to be a relevant and frequently utilized building block in advanced chemical research.
References
- 1. This compound (43083-14-3) for sale [vulcanchem.com]
- 2. thoreauchem.com [thoreauchem.com]
- 3. Your Inquiry on this compound | Chemical-Suppliers [chemical-suppliers.eu]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. 2-Chloro-6-Methylnicotinonitrile | CAS 18368-63-3 | Chemical Properties, Uses & Safety Data | Reliable Chinese Manufacturer & Supplier [nj-finechem.com]
Foreword: The Strategic Importance of the Nicotinonitrile Scaffold
An In-depth Technical Guide to the Synthesis of 2-Chloro-6-phenylnicotinonitrile
In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of innovation. Among these, the pyridine ring, particularly when functionalized as a nicotinonitrile, offers a privileged scaffold. The compound this compound (C₁₂H₇ClN₂) is a quintessential example of a high-value synthetic intermediate. Its structure, featuring a reactive chlorine atom at the 2-position, an activating cyano group at the 3-position, and a phenyl substituent at the 6-position, presents a unique combination of electronic and steric properties.[1] The chlorine atom is an excellent leaving group, making the C-2 position highly susceptible to nucleophilic aromatic substitution, thereby opening a gateway to a diverse library of derivatives.[1][2] This guide provides researchers, chemists, and drug development professionals with a comprehensive, field-proven technical overview of the primary synthetic pathways to this versatile building block, emphasizing the underlying chemical principles and practical considerations for successful execution.
I. Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical approach to any synthesis begins with retrosynthesis. By conceptually deconstructing the target molecule, we can identify key bond formations and strategic precursors. For this compound, two primary disconnections are most viable, leading to two distinct and robust synthetic strategies.
The first approach involves a direct functional group interconversion (FGI), replacing a hydroxyl group at the C-2 position with the target chlorine atom. The second strategy relies on the formation of the pyridine ring itself, followed by the introduction of the chloro substituent from an amino precursor.
Caption: Retrosynthetic analysis of this compound.
II. Pathway 1: Synthesis via Chlorination of 2-Hydroxy-6-phenylnicotinonitrile
This is arguably the most direct and widely employed method. It hinges on the well-established transformation of a 2-hydroxypyridine (which exists in tautomeric equilibrium with its 2-pyridone form) into a 2-chloropyridine.[2][3][4] The reaction is driven by a powerful chlorinating/dehydrating agent, most commonly phosphorus oxychloride (POCl₃).
A. Principle and Mechanism
The reaction proceeds through the activation of the pyridone oxygen by phosphorus oxychloride. The pyridine nitrogen attacks the phosphorus atom, leading to the formation of a chlorophosphate intermediate. This intermediate is highly activated towards nucleophilic attack by the chloride ion, which displaces the phosphate group to yield the final 2-chloropyridine product. The formation of the stable P-O bond is a strong thermodynamic driving force for the reaction.
References
- 1. This compound (43083-14-3) for sale [vulcanchem.com]
- 2. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Guide to the Spectroscopic Characterization of 2-Chloro-6-phenylnicotinonitrile
Abstract
2-Chloro-6-phenylnicotinonitrile (C₁₂H₇ClN₂) is a substituted pyridine derivative featuring a unique electronic and structural arrangement due to its chloro, phenyl, and cyano functional groups.[1] This molecular architecture makes it a valuable building block in medicinal chemistry and materials science. A definitive structural confirmation is paramount for its application in drug development and chemical synthesis. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and verify the molecular structure of this compound. The methodologies and interpretations presented herein are grounded in established principles and serve as a practical reference for researchers and scientists.
Molecular Structure: The Analytical Blueprint
Before delving into the spectroscopic data, it is essential to establish the hypothesized molecular structure. The molecule consists of a central pyridine ring substituted at position 2 with a chlorine atom, at position 3 with a nitrile group, and at position 6 with a phenyl group.[1] This structure dictates the electronic environment of each atom, which in turn gives rise to a unique spectroscopic fingerprint.
References
The Versatile Cornerstone: 2-Chloro-6-phenylnicotinonitrile in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Privileged Scaffold
In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient construction of complex and biologically active compounds. Among these, 2-chloro-6-phenylnicotinonitrile has emerged as a highly versatile and valuable scaffold.[1] This halogenated heterocyclic compound, a derivative of pyridine, possesses a unique combination of reactive sites that allows for a diverse array of chemical transformations.[1] Its structure, featuring a pyridine ring substituted with a chloro group at the 2-position, a phenyl group at the 6-position, and a nitrile group at the 3-position, provides a strategic framework for the synthesis of a wide range of novel molecules with potential applications in drug discovery and materials science.[1]
The inherent reactivity of this compound stems from the electronic interplay of its constituent functional groups. The electron-withdrawing nature of the nitrile and chloro substituents renders the C-2 position highly susceptible to nucleophilic aromatic substitution, while the nitrile group itself offers a gateway to a variety of functional group interconversions.[1] This guide will provide a comprehensive overview of the synthesis, reactivity, and applications of this pivotal building block, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.
I. Synthesis and Characterization: Establishing the Foundation
The most common and efficient route to this compound involves the chlorination of the corresponding 2-hydroxy-6-phenylnicotinonitrile.[1] This transformation is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).[1]
A. General Synthetic Protocol: Chlorination of 2-hydroxy-6-phenylnicotinonitrile[1]
A detailed, step-by-step methodology for a typical chlorination reaction is provided below. This protocol is designed to be a self-validating system, with clear steps for reaction monitoring and product purification.
Materials:
-
2-hydroxy-6-phenylnicotinonitrile
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottomed flask
-
Reflux condenser
-
Oil bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: To a dry round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxy-6-phenylnicotinonitrile (1 equivalent).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (typically 2-5 equivalents) to the flask. The reaction is often performed neat or with a high-boiling inert solvent.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110°C) using an oil bath.[1] Maintain the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring Progress: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly quench the reaction by pouring it onto crushed ice.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the effervescence ceases.
-
Extraction: Extract the aqueous layer with dichloromethane (DCM) (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with saturated sodium chloride (brine) solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel to afford pure this compound.
Diagram of Synthetic Workflow:
References
An In-depth Technical Guide to the IUPAC Nomenclature of 2-Chloro-6-phenylnicotinonitrile and Its Derivatives
This guide provides a comprehensive overview of the systematic approach to naming 2-Chloro-6-phenylnicotinonitrile and its derivatives according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. Adherence to these systematic naming conventions is paramount for unambiguous communication in research, development, and regulatory contexts.
Introduction: The Imperative for Systematic Nomenclature
In the fields of medicinal chemistry, materials science, and organic synthesis, the precise and consistent naming of chemical compounds is not merely a matter of convention but a fundamental requirement for scientific integrity. The trivial names that often arise from a compound's origin or a notable property can lead to ambiguity.[1] The IUPAC system provides a logical and universally accepted framework for naming organic compounds, ensuring that a given name corresponds to a single, unique chemical structure.[2]
This compound and its analogues represent a class of halogenated heterocyclic compounds with significant applications, including as building blocks for bioactive molecules and potential enzyme inhibitors.[3] A thorough understanding of their nomenclature is therefore essential for scientists working with these substances.
Deconstructing the Core Structure: this compound
The IUPAC name for the core compound is 2-chloro-6-phenylpyridine-3-carbonitrile .[3] Let's dissect this name to understand the underlying principles.
The Parent Heterocycle: Pyridine
The foundation of this molecule is a six-membered heterocyclic ring containing one nitrogen atom, which is known by its common and IUPAC-accepted name, pyridine .[4] The systematic name 'azine' is discouraged by IUPAC in favor of 'pyridine'.[4]
Numbering the Pyridine Ring
According to IUPAC rules for monocyclic heterocycles, the heteroatom (in this case, nitrogen) is assigned the lowest possible locant, which is position 1.[5] The numbering then proceeds around the ring to give the substituents the lowest possible numbers.
Diagram 1: Numbering of the Pyridine Ring
Caption: IUPAC numbering of the pyridine ring, starting from the nitrogen atom.
Identifying the Principal Characteristic Group
The molecule contains three distinct functional groups attached to the pyridine ring: a chloro group, a phenyl group, and a nitrile group. IUPAC nomenclature employs a system of seniority to determine the principal characteristic group, which is then cited as the suffix of the name.[2] In this case, the nitrile group (-C≡N) is the principal characteristic group.
When a nitrile group is the principal functional group, the suffix depends on whether the carbon atom of the nitrile is part of the parent chain. If it is, the suffix is "-nitrile". However, when the -C≡N group is attached to a ring, the suffix -carbonitrile is used.[6]
The parent structure is therefore named pyridine-3-carbonitrile , indicating a nitrile group at position 3 of the pyridine ring. This is also known by the semi-systematic name nicotinonitrile .[7][8]
Naming and Locating the Substituents
The remaining groups, the chlorine atom and the phenyl group, are treated as substituents and are listed as prefixes in alphabetical order.[9]
-
Chloro at position 2
-
Phenyl at position 6
Assembling the Final IUPAC Name
Combining these elements gives the full, unambiguous IUPAC name: 2-chloro-6-phenylpyridine-3-carbonitrile .[3]
A Step-by-Step Protocol for Naming Derivatives
To name a derivative of this compound, follow this systematic procedure:
-
Identify the Parent Structure : The parent structure remains pyridine-3-carbonitrile.
-
Identify All Substituents : List all the groups attached to the pyridine ring, including the original chloro and phenyl groups and any new ones.
-
Number the Ring : The numbering of the pyridine ring is fixed, with the nitrogen as position 1.
-
Assign Locants to Substituents : Assign the correct position number to each substituent.
-
Alphabetize the Prefixes : Arrange all the substituent names in alphabetical order.
-
Construct the Full Name : Combine the alphabetized prefixes with their locants, followed by the parent name "pyridine-3-carbonitrile".
Diagram 2: Workflow for Naming Derivatives
Caption: A systematic workflow for the IUPAC naming of substituted nicotinonitriles.
Examples of Derivative Nomenclature
Let's apply this protocol to name some hypothetical derivatives of this compound.
| Derivative Structure | Substituents | Alphabetical Order | IUPAC Name |
| Example 1 | 2-chloro, 4-methyl, 6-phenyl | chloro, methyl, phenyl | 2-chloro-4-methyl-6-phenylpyridine-3-carbonitrile |
| Example 2 | 2-chloro, 5-fluoro, 6-phenyl | chloro, fluoro, phenyl | 2-chloro-5-fluoro-6-phenylpyridine-3-carbonitrile |
| Example 3 | 2-bromo, 6-phenyl, 4-(trifluoromethyl) | bromo, phenyl, trifluoromethyl | 2-bromo-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
Nomenclature of Related Structures
The principles outlined above can be extended to related compounds where the core functional groups are modified.
Carboxylic Acid Derivatives
If the nitrile group is hydrolyzed to a carboxylic acid, the principal functional group changes. The suffix for a -COOH group attached to a ring is -carboxylic acid .
-
2-chloro-6-phenylpyridine-3-carboxylic acid [10]
Amide Derivatives
Similarly, if the nitrile is converted to an amide, the suffix becomes -carboxamide .
-
2-chloro-6-phenylpyridine-3-carboxamide
Cationic Derivatives (Pyridinium Salts)
When the nitrogen atom of the pyridine ring is protonated or alkylated, a pyridinium cation is formed.[11] The name of the cation is formed by adding "-ium" to the name of the heterocycle.
-
2-chloro-3-cyano-6-phenylpyridin-1-ium
Conclusion
A systematic approach to the nomenclature of this compound and its derivatives, grounded in the principles of IUPAC, is indispensable for clarity and precision in scientific communication. By identifying the parent heterocycle, prioritizing the principal functional group, and correctly locating and alphabetizing all substituents, researchers can ensure that the names they use correspond to unique and unambiguous chemical structures. This guide provides a framework and practical examples to aid researchers, scientists, and drug development professionals in the correct application of these important rules.
References
- 1. Heterocyclic Compounds: Nomenclature and Classification | Pharmaguideline [pharmaguideline.com]
- 2. iupac.org [iupac.org]
- 3. This compound (43083-14-3) for sale [vulcanchem.com]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. 3-Cyanopyridine | C6H4N2 | CID 79 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Nicotinonitrile - Wikipedia [en.wikipedia.org]
- 8. GSRS [precision.fda.gov]
- 9. IUPAC Rules [chem.uiuc.edu]
- 10. 2-Chloro-6-methylnicotinic acid | C7H6ClNO2 | CID 121724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Pyridinium - Wikipedia [en.wikipedia.org]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Chloro-6-phenylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Proactive Stance on Safety
In the fast-paced world of drug discovery and development, the synthesis of novel chemical entities is a cornerstone of innovation. 2-Chloro-6-phenylnicotinonitrile, a halogenated heterocyclic compound, represents a valuable building block for the creation of more complex, biologically active molecules.[1] Its unique molecular architecture, featuring a pyridine core with chloro, phenyl, and nitrile functional groups, makes it a versatile intermediate in medicinal chemistry.[1] However, the very reactivity that makes this compound a powerful tool in synthesis also necessitates a thorough understanding and proactive approach to its safe handling.
This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive framework for the safe handling of this compound. As a Senior Application Scientist, it is my experience that true scientific integrity lies not only in the pursuit of groundbreaking discoveries but also in the unwavering commitment to the safety of those who make these discoveries possible. This document moves beyond a simple recitation of standard protocols; it delves into the causality behind safety measures, fostering a culture of informed and vigilant laboratory practice. In the absence of exhaustive toxicological data for this specific compound, we will adopt a conservative approach, treating it as a potentially potent pharmaceutical intermediate and applying best practices for handling such materials.[2][3][4]
Section 1: Hazard Identification and Risk Assessment
A foundational element of safe laboratory practice is a comprehensive understanding of the potential hazards associated with a chemical. For this compound, a complete toxicological profile has not been established. Therefore, a risk assessment must be conducted based on its chemical structure and the known hazards of analogous compounds.
1.1 Known Hazard Classifications
Based on available safety data sheets for this compound and structurally similar compounds, the following GHS hazard statements are consistently reported:
-
H302: Harmful if swallowed.[5]
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
These classifications indicate that the primary routes of exposure are ingestion, skin contact, eye contact, and inhalation, each with the potential for adverse health effects.
1.2 Inferred and Potential Hazards
Given the presence of a nitrile group (cyano group), there is a potential for the release of hydrogen cyanide gas upon reaction with strong acids or under fire conditions. The chlorinated pyridine ring suggests that thermal decomposition may also produce toxic and corrosive gases such as hydrogen chloride and nitrogen oxides.[6]
As a novel, potentially biologically active molecule, the possibility of long-term health effects, including sensitization or other systemic effects, cannot be ruled out. In the absence of specific data, it is prudent to handle this compound as a compound with unknown long-term toxicity and to minimize exposure through all routes.
1.3 Occupational Exposure Limits (OELs)
Currently, there are no established Occupational Exposure Limits (OELs) for this compound from regulatory bodies such as OSHA or ACGIH.[7][8] For novel compounds in drug development, it is a common practice to establish an internal OEL based on the available toxicological data of the compound or its analogs.[9] In the absence of such data, a highly conservative approach is warranted, treating the compound as a potent substance and implementing stringent containment measures.[2][3]
Data Summary Table: Physicochemical and Hazard Information
| Property | Value/Information | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 43083-14-3 | [10] |
| Molecular Formula | C₁₂H₇ClN₂ | [1] |
| Molecular Weight | 214.65 g/mol | [1] |
| Physical State | Typically a solid at room temperature | [1] |
| Solubility | Soluble in common organic solvents (e.g., DCM, chloroform) | [1] |
| GHS Hazard Codes | H302, H315, H319, H335 | [5] |
| Potential Hazards | Release of HCN with strong acids; thermal decomposition may produce HCl and NOx. Unknown long-term toxicity. | Inferred |
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate personal protective equipment, is essential for minimizing exposure to this compound.
2.1 Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate the hazard from the worker. For a compound with the hazard profile of this compound, the following are mandatory:
-
Fume Hood: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood with a face velocity appropriate for the work being performed. This is critical to prevent inhalation of dust or vapors.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.
-
Contained Systems: For larger scale operations or repetitive tasks, the use of contained systems such as glove boxes or ventilated balance enclosures is strongly recommended to further minimize the risk of aerosol generation and inhalation.[11]
2.2 Personal Protective Equipment (PPE): The Last Barrier
PPE should be selected based on a thorough risk assessment of the specific procedures being performed. The following table outlines the minimum required PPE for handling this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solution Preparation | Chemical splash goggles and a face shield | Double-gloving with nitrile gloves | Flame-resistant lab coat | N95 respirator or higher |
| Chemical Reactions and Work-up | Chemical splash goggles and a face shield | Double-gloving with nitrile gloves | Flame-resistant lab coat | N95 respirator or higher |
| Purification (e.g., chromatography) | Chemical splash goggles | Double-gloving with nitrile gloves | Flame-resistant lab coat | As determined by risk assessment |
Causality Behind PPE Choices:
-
Double-gloving: Provides an extra layer of protection against potential tears or permeation of the outer glove. It is crucial to change the outer glove immediately upon any known or suspected contamination.
-
Face Shield over Goggles: Offers full-face protection from splashes, which is particularly important when handling solutions or performing reactions that could splash.
-
N95 Respirator: While the fume hood is the primary control for inhalation hazards, an N95 respirator provides an additional layer of protection, especially when handling the solid material where aerosolization is possible.
Section 3: Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is paramount to preventing accidental exposure and ensuring the integrity of the compound.
3.1 Weighing and Transferring
-
Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Designate a specific area within the fume hood for handling.
-
Weighing: Use a disposable weigh boat or creased weighing paper to minimize contamination of the balance.
-
Transfer: If transferring the solid, do so carefully to avoid generating dust. When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
Cleaning: After weighing and transfer, decontaminate the spatula and any other equipment used with an appropriate solvent. Dispose of the weigh boat or paper as hazardous waste.
3.2 Storage
-
Container: Store this compound in a tightly sealed, clearly labeled container.
-
Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials. A designated cabinet for toxic or potent compounds is recommended.
-
Incompatibilities: Store away from strong acids and strong oxidizing agents.
Experimental Workflow: Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Section 4: Emergency Procedures
In the event of an accidental exposure or spill, a rapid and informed response is crucial to minimize harm.
4.1 First Aid Measures
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[3]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Wash the area with soap and water. Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]
4.2 Accidental Release Measures
-
Evacuate: Immediately evacuate all non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated, but avoid actions that could cause the material to become airborne.
-
Contain: For small spills, carefully cover the spill with an inert absorbent material such as vermiculite or sand.
-
Clean-up: Wearing appropriate PPE, carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Report: Report the incident to the appropriate safety personnel.
For large spills, evacuate the area and contact your institution's emergency response team.
Emergency Response Flowchart
Caption: Emergency response flowchart for this compound.
Section 5: Waste Disposal
Proper disposal of this compound and associated contaminated materials is a critical aspect of responsible chemical management to prevent environmental contamination.
-
Waste Categorization: All waste containing this compound, including unused product, contaminated consumables (e.g., gloves, weigh boats), and reaction residues, must be treated as hazardous waste. Specifically, it should be categorized as halogenated organic waste.[12]
-
Waste Containers: Use dedicated, clearly labeled, and sealed containers for halogenated waste. Never mix halogenated waste with non-halogenated waste streams.[12]
-
Disposal Method: The primary recommended method for the disposal of halogenated organic compounds is high-temperature incineration at a licensed chemical destruction facility.[13] This ensures the complete destruction of the compound and prevents its release into the environment. Do not dispose of this material down the drain or in regular trash.
-
Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal. Consult with your environmental health and safety (EHS) department for detailed procedures.
Conclusion: A Culture of Vigilance
The safe and responsible handling of this compound is not merely a matter of following a checklist; it is about fostering a deep-seated culture of safety and vigilance within the laboratory. As our understanding of the biological effects of novel compounds evolves, so too must our approach to handling them. By treating this and other new chemical entities with the respect they deserve, we can continue to push the boundaries of scientific discovery while ensuring the well-being of the dedicated professionals who make it all possible.
References
- 1. This compound (43083-14-3) for sale [vulcanchem.com]
- 2. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 3. pharmtech.com [pharmtech.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
- 6. fishersci.com [fishersci.com]
- 7. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 8. NICOTINE | Occupational Safety and Health Administration [osha.gov]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. alchempharmtech.com [alchempharmtech.com]
- 11. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Substituted Pyridines from 2-Chloro-6-phenylnicotinonitrile
Introduction: The Strategic Importance of Substituted Pyridines and the Versatility of 2-Chloro-6-phenylnicotinonitrile
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of FDA-approved drugs and biologically active compounds.[1][2] These nitrogen-containing heterocycles exhibit a broad spectrum of therapeutic activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The ability to strategically introduce diverse substituents onto the pyridine ring is therefore of paramount importance in drug discovery and development, enabling the fine-tuning of a molecule's pharmacological profile.
This compound has emerged as a highly versatile and valuable building block for the synthesis of complex substituted pyridines. Its structure incorporates several key features that facilitate a range of chemical transformations. The chlorine atom at the 2-position serves as a reactive handle for various cross-coupling reactions and nucleophilic substitutions, while the nitrile and phenyl groups offer opportunities for further functionalization and contribute to the molecule's overall physicochemical properties. These attributes make this compound an attractive starting material for the construction of diverse molecular libraries aimed at identifying novel therapeutic agents.[4]
This technical guide provides detailed application notes and protocols for the synthesis of substituted pyridines utilizing this compound as the key precursor. We will delve into three principal synthetic strategies: Palladium-catalyzed Suzuki-Miyaura cross-coupling, Sonogashira coupling, and Buchwald-Hartwig amination, alongside traditional nucleophilic aromatic substitution. For each methodology, we will explore the underlying mechanistic principles, provide field-proven experimental protocols, and present data to guide researchers in their synthetic endeavors.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: Forging Aryl-Aryl Bonds
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[5] In the context of this compound, this reaction facilitates the introduction of a diverse range of aryl and heteroaryl substituents at the 2-position of the pyridine ring.
Mechanistic Rationale and Key Considerations
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps involving a palladium catalyst:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) intermediate. The reactivity of aryl chlorides in this step is lower than that of the corresponding bromides or iodides, necessitating the use of highly active catalyst systems.[2]
-
Transmetalation: The organoboron reagent (boronic acid or ester) is activated by a base, forming a boronate species. This species then transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[2]
The choice of palladium precursor, ligand, and base is critical for a successful Suzuki-Miyaura coupling with an electron-deficient and sterically hindered substrate like this compound. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu research groups, are often employed to enhance the rate of both oxidative addition and reductive elimination.[2]
Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-6-phenylnicotinonitrile
This protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be necessary for different boronic acid partners.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Phosphate (K₃PO₄), finely ground
-
Toluene, anhydrous
-
Water, degassed
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer/hotplate
-
Standard glassware for workup and purification
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 214.65 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182.4 mg), Palladium(II) Acetate (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), and potassium phosphate (2.0 mmol, 424.4 mg).
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15 minutes.
-
Under a positive pressure of the inert gas, add anhydrous toluene (10 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(4-methoxyphenyl)-6-phenylnicotinonitrile.
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 18 | 85-95 |
| 2 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 20 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 24 | 75-85 |
| 4 | 4-Acetylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF/H₂O | 100 | 16 | 82-92 |
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes).[6] This reaction provides a direct route to introduce alkynyl functionalities at the 2-position of this compound, which are valuable precursors for further transformations or as key structural elements in biologically active molecules.
Mechanistic Insights
The Sonogashira coupling typically employs a dual catalytic system of palladium and copper(I). The catalytic cycle involves two interconnected cycles:
-
Palladium Cycle: Similar to the Suzuki-Miyaura reaction, the palladium cycle begins with the oxidative addition of the aryl chloride to a Pd(0) species.
-
Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species is more nucleophilic than the parent alkyne.
-
Transmetalation: The copper acetylide then undergoes transmetalation with the arylpalladium(II) complex, transferring the alkynyl group to the palladium center.
-
Reductive Elimination: The final step is the reductive elimination of the aryl and alkynyl groups from the palladium, yielding the desired product and regenerating the Pd(0) catalyst.[7]
Copper-free Sonogashira protocols have also been developed to avoid issues associated with copper, such as the formation of alkyne homocoupling byproducts (Glaser coupling).[6]
Experimental Protocol: Synthesis of 2-(Phenylethynyl)-6-phenylnicotinonitrile
This protocol provides a general procedure for the Sonogashira coupling of this compound.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk tube or sealed reaction vial
-
Magnetic stirrer/hotplate
-
Standard glassware for workup and purification
Procedure:
-
To a dry Schlenk tube, add this compound (1.0 mmol, 214.65 mg), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 21.1 mg), and copper(I) iodide (0.06 mmol, 11.4 mg).
-
Seal the tube with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous DMF (5 mL) and anhydrous triethylamine (2.0 mmol, 0.28 mL) via syringe.
-
Add phenylacetylene (1.2 mmol, 0.13 mL) dropwise to the stirred solution.
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: gradient of ethyl acetate in hexanes) to yield 2-(phenylethynyl)-6-phenylnicotinonitrile.
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (6) | Et₃N | DMF | 80 | 85-95 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | Piperidine | Toluene | 90 | 80-90 |
| 3 | Trimethylsilylacetylene | Pd(dppf)Cl₂ (3) | CuI (6) | DIPA | THF | 70 | 88-98 |
| 4 | Propargyl alcohol | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | K₂CO₃ | Acetonitrile | 80 | 75-85 |
Buchwald-Hartwig Amination and Nucleophilic Aromatic Substitution: Crafting C-N Bonds
The introduction of nitrogen-containing substituents at the 2-position of the pyridine ring is a crucial transformation in the synthesis of many biologically active molecules. This can be achieved through two primary methodologies: the modern palladium-catalyzed Buchwald-Hartwig amination and the classical nucleophilic aromatic substitution (SₙAr).
Mechanistic Comparison and Strategic Choices
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines due to its broad substrate scope and high functional group tolerance.[1][8] The catalytic cycle is analogous to the Suzuki-Miyaura coupling, involving oxidative addition, amine coordination and deprotonation to form a palladium amido complex, and reductive elimination to furnish the C-N bond.[1] This method is particularly advantageous for coupling less nucleophilic amines or when forcing conditions for SₙAr are not desirable.
Nucleophilic Aromatic Substitution (SₙAr): The SₙAr reaction is a two-step addition-elimination process. A nucleophile attacks the carbon bearing the leaving group (the chlorine atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The leaving group is then expelled to restore aromaticity. The pyridine nitrogen and the nitrile group in this compound are electron-withdrawing, which activates the ring towards nucleophilic attack and stabilizes the Meisenheimer intermediate.[9] This method is often simpler and more cost-effective than palladium-catalyzed reactions, especially with strong nucleophiles like alkoxides or primary and secondary amines under thermal or microwave conditions.
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Sealed reaction tube
-
Magnetic stirrer/hotplate
-
Standard glassware for workup and purification
Procedure:
-
In an oven-dried sealed reaction tube, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg), Xantphos (0.04 mmol, 23.1 mg), and sodium tert-butoxide (1.4 mmol, 134.5 mg).
-
Seal the tube, and evacuate and backfill with an inert gas (Argon).
-
Add anhydrous toluene (5 mL), this compound (1.0 mmol, 214.65 mg), and morpholine (1.2 mmol, 0.105 mL).
-
Seal the tube tightly and heat the mixture to 110 °C for 18 hours with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to obtain 2-morpholino-6-phenylnicotinonitrile.
Experimental Protocol: Nucleophilic Aromatic Substitution with Piperidine
Materials:
-
This compound
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Sealed reaction vial (microwave compatible if using microwave irradiation)
-
Magnetic stirrer/hotplate or microwave reactor
-
Standard glassware for workup and purification
Procedure:
-
To a sealed reaction vial, add this compound (1.0 mmol, 214.65 mg) and DMF (5 mL).
-
Add piperidine (2.0 mmol, 0.20 mL).
-
Seal the vial and heat the reaction mixture to 120 °C for 12 hours (alternatively, heat in a microwave reactor at 150 °C for 30 minutes).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and pour into water (30 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-(piperidin-1-yl)-6-phenylnicotinonitrile.
| Entry | Amine/Nucleophile | Method | Catalyst System / Conditions | Base | Solvent | Temp (°C) | Typical Yield (%) |
| 1 | Morpholine | Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | 85-95 |
| 2 | Aniline | Buchwald-Hartwig | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 1,4-Dioxane | 100 | 80-90 |
| 3 | Piperidine | SₙAr | Thermal | - | DMF | 120 | 90-98 |
| 4 | Sodium methoxide | SₙAr | Thermal | - | Methanol | Reflux | 92-99 |
Conclusion
This compound stands as a powerful and versatile intermediate for the synthesis of a wide array of substituted pyridines. The strategic application of modern palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, provides reliable and high-yielding routes to introduce aryl, alkynyl, and amino functionalities at the 2-position. Furthermore, classical nucleophilic aromatic substitution remains a highly effective and straightforward method for the incorporation of strong nucleophiles. The protocols and data presented in this guide offer a robust starting point for researchers in medicinal chemistry and drug discovery to harness the synthetic potential of this valuable building block, paving the way for the development of novel and impactful therapeutic agents.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound (43083-14-3) for sale [vulcanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
Topic: Experimental Setup for the Highly Efficient Chlorination of 2-hydroxy-6-phenylnicotinonitrile
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of 2-chloro-6-phenylnicotinonitrile, a key halogenated heterocyclic intermediate in medicinal chemistry.[1] The procedure involves the chlorination of 2-hydroxy-6-phenylnicotinonitrile using phosphorus oxychloride (POCl₃). We delve into the underlying reaction mechanism, provide a meticulously detailed step-by-step experimental workflow, outline critical safety protocols for handling hazardous reagents, and describe methods for product purification and characterization. The causality behind experimental choices is explained to ensure both reproducibility and a deep understanding of the chemical transformation.
Introduction and Scientific Background
This compound is a valuable molecular scaffold used in the development of more complex, biologically active compounds.[1] Its structure, featuring a pyridine ring substituted with a reactive chloro group, a nitrile moiety, and a phenyl group, makes it a versatile precursor for a variety of chemical transformations, particularly nucleophilic aromatic substitution reactions.[1]
The conversion of 2-hydroxypyridines to their 2-chloro counterparts is a fundamental and widely employed transformation in heterocyclic chemistry.[2] The most common and effective method for this conversion is the use of phosphorus oxychloride (POCl₃), which serves as both the chlorinating agent and often as the reaction solvent.[1][2] This process is efficient and applicable to a wide range of substrates, including various hydroxylated nitrogen-containing heterocycles.[2] Understanding the nuances of this reaction is critical for achieving high yields and purity, which are paramount in drug development workflows.
Reaction Mechanism and Rationale
The chlorination of a 2-hydroxypyridine with POCl₃ proceeds through a well-established mechanism. The lone pair of electrons on the oxygen atom of the hydroxypyridine tautomer (or its corresponding pyridone form) initiates a nucleophilic attack on the electrophilic phosphorus atom of POCl₃. This forms a dichlorophosphate ester intermediate. A chloride ion, generated from the POCl₃, then acts as a nucleophile, attacking the C2 position of the pyridine ring and displacing the phosphate leaving group to yield the final 2-chloro product. This transformation is driven by the formation of the stable phosphate by-product.
Caption: Reaction mechanism for the chlorination of 2-hydroxypyridine.
Materials and Apparatus
Reagents and Chemicals
| Reagent | Formula | MW ( g/mol ) | Role | Supplier |
| 2-hydroxy-6-phenylnicotinonitrile | C₁₂H₈N₂O | 196.21 | Starting Material | N/A |
| Phosphorus Oxychloride (POCl₃) | POCl₃ | 153.33 | Chlorinating Agent | Sigma-Aldrich, etc. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Extraction Solvent | Fisher Scientific, etc. |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Neutralizing Agent | N/A |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying Agent | N/A |
| Crushed Ice | H₂O | 18.02 | Quenching | N/A |
Laboratory Apparatus
-
Three-neck round-bottom flask (oven-dried)
-
Reflux condenser with gas inlet/outlet (oven-dried)
-
Thermometer or thermocouple
-
Oil bath or heating mantle with magnetic stirrer
-
Magnetic stir bars
-
Dropping funnel (optional)
-
Nitrogen or Argon gas supply with bubbler
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)
-
Thin-Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄) and chamber
CRITICAL SAFETY PROTOCOLS
Phosphorus oxychloride (POCl₃) is an extremely hazardous substance. It is highly toxic, corrosive, and reacts violently with water, releasing heat and toxic hydrogen chloride gas.[3][4][5] Adherence to the following safety protocols is mandatory.
-
Work Area: All manipulations involving POCl₃ must be conducted inside a certified, high-performance chemical fume hood.[3][4]
-
Personal Protective Equipment (PPE): A full set of PPE is required at all times. This includes:
-
Emergency Preparedness: Ensure immediate access to an emergency safety shower and eyewash station.[4][6] All personnel should be trained on their location and operation.
-
Spill and Waste: Have a spill kit rated for reactive and corrosive materials readily available. All POCl₃ waste must be quenched and disposed of as hazardous waste according to institutional guidelines. DO NOT use water to clean up spills.[4]
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[3][5]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][5]
-
Detailed Experimental Protocol
This protocol is based on established procedures for the chlorination of hydroxypyridines.[1][2]
Caption: Step-by-step experimental workflow for chlorination.
Step 1: Reaction Setup
-
Assemble an oven-dried, three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a thermometer.
-
Ensure the system is under an inert atmosphere (Nitrogen or Argon) by connecting the top of the condenser to a gas line with a bubbler outlet.
-
To the flask, add 2-hydroxy-6-phenylnicotinonitrile (e.g., 10.0 g, 1.0 eq).
Step 2: Reagent Addition
-
Working entirely within a chemical fume hood, carefully measure and add phosphorus oxychloride (POCl₃) to the reaction flask (e.g., 20 mL). POCl₃ will act as both the reagent and the solvent.
Step 3: Reaction Conditions
-
With gentle stirring, slowly heat the reaction mixture in an oil bath to reflux (approximately 110°C).[1]
-
Maintain the reflux for 10-14 hours, ensuring a continuous inert atmosphere.
Step 4: Reaction Monitoring (Self-Validation Checkpoint)
-
Periodically monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).
-
Carefully take a small aliquot from the reaction, quench it in a vial with ice and NaHCO₃ solution, extract with a small amount of ethyl acetate, and spot the organic layer on the TLC plate.
-
The reaction is complete when the starting material spot is no longer visible by UV light.
Step 5: Work-up and Isolation
-
Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
In a large beaker (at least 10x the volume of the reaction mixture) containing a large amount of crushed ice, slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. CAUTION: This quenching process is highly exothermic and will release HCl gas. Perform this step in the back of the fume hood.
-
Once the initial exothermic reaction has subsided, slowly add saturated sodium bicarbonate (NaHCO₃) solution in portions to neutralize the excess acid. Continue adding until gas evolution ceases and the pH of the aqueous solution is basic (pH 8-9), confirmed with pH paper.
-
Transfer the entire mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Step 6: Purification
-
The resulting crude solid can be purified by recrystallization from a suitable solvent like ethanol or isopropanol to afford pure this compound.
Product Characterization and Expected Data
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.[8]
| Parameter | Expected Value/Description |
| Product Name | This compound |
| Molecular Formula | C₁₂H₇ClN₂[1] |
| Molecular Weight | 214.65 g/mol [1] |
| Appearance | Off-white to pale yellow solid[1] |
| Expected Yield | 75-90% (variable) |
| Melting Point | Literature values should be consulted. |
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): Expect signals in the aromatic region (δ 7.4-8.0 ppm) corresponding to the protons on the phenyl and pyridine rings. The integration should correspond to the 7 aromatic protons.
-
¹³C NMR (CDCl₃, 100 MHz): Expect signals for the 12 unique carbons in the molecule. Key signals include the nitrile carbon (~115-120 ppm) and the carbon bearing the chlorine atom (~150-155 ppm).
-
FT-IR (KBr or ATR): The spectrum should show a sharp, strong absorbance characteristic of the nitrile group (–C≡N) around 2220-2230 cm⁻¹.[9][10] Other key peaks include aromatic C-H stretching (~3050-3100 cm⁻¹) and C=C/C=N ring stretching vibrations (~1400-1600 cm⁻¹).
-
Mass Spectrometry (EI or ESI): The mass spectrum will exhibit a characteristic isotopic pattern for a monochlorinated compound. There will be a molecular ion peak (M⁺) and an (M+2)⁺ peak with a relative intensity ratio of approximately 3:1.
Conclusion
This application note provides a robust and reliable protocol for the chlorination of 2-hydroxy-6-phenylnicotinonitrile. By understanding the reaction mechanism and adhering strictly to the detailed experimental and safety procedures, researchers can confidently synthesize this important chemical intermediate with high yield and purity. The self-validation checkpoints integrated into the protocol ensure that the reaction is monitored effectively, leading to a successful and reproducible outcome.
References
- 1. This compound (43083-14-3) for sale [vulcanchem.com]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. nj.gov [nj.gov]
- 5. lobachemie.com [lobachemie.com]
- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. lanxess.com [lanxess.com]
- 8. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
Analytical Techniques for the Comprehensive Characterization of 2-Chloro-6-phenylnicotinonitrile
An Application Note and Protocol Guide
Abstract
This document provides a comprehensive guide to the analytical techniques required for the robust characterization of 2-Chloro-6-phenylnicotinonitrile (CAS 43083-14-3), a key heterocyclic intermediate in pharmaceutical and materials science research.[1][2] Recognizing the critical need for unambiguous identification, purity assessment, and impurity profiling, this guide is designed for researchers, quality control analysts, and drug development professionals. We present a multi-faceted analytical strategy, integrating chromatographic, spectroscopic, and thermal analysis techniques. Detailed, field-tested protocols are provided for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Differential Scanning Calorimetry (DSC). The causality behind experimental choices is explained to empower users to adapt and troubleshoot these methodologies effectively.
Introduction and Physicochemical Profile
This compound is a halogenated pyridine derivative featuring a nitrile functional group.[1] Its unique electronic distribution, arising from both electron-withdrawing (chloro, nitrile) and electron-donating (phenyl) groups, makes it a versatile building block for more complex bioactive molecules and potential enzyme inhibitors.[1] Rigorous analytical characterization is paramount to ensure the quality, consistency, and safety of downstream products. This involves confirming the chemical identity and quantifying the purity level by identifying and measuring any process-related impurities or degradation products.
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value / Description | Source |
| IUPAC Name | 2-chloro-6-phenylpyridine-3-carbonitrile | [1] |
| Molecular Formula | C₁₂H₇ClN₂ | [1] |
| Molecular Weight | ~214.65 g/mol | [1] |
| Physical State | Typically a solid at room temperature | [1] |
| Functional Groups | Nitrile (-C≡N), Chloro (-Cl), Phenyl (C₆H₅), Pyridine Ring | [1] |
| Solubility | Soluble in common organic solvents like Dichloromethane (DCM) and Chloroform. Limited solubility in water. | [1][3] |
Synthesis and Potential Impurities
Understanding the synthetic route is fundamental to developing a targeted analytical strategy, as it predicts the most likely impurities. A common method for synthesizing this compound is the chlorination of 2-hydroxy-6-phenylnicotinonitrile using a dehydrating/chlorinating agent like phosphorus oxychloride (POCl₃).[1]
Caption: Common synthesis route and resulting potential impurities.
Based on this pathway, key impurities to monitor include:
-
Unreacted Starting Material: 2-hydroxy-6-phenylnicotinonitrile.
-
Hydrolysis Products: The nitrile group can be susceptible to hydrolysis, forming the corresponding amide or carboxylic acid, particularly during workup.[1]
-
Residual Solvents: Solvents used during reaction and purification steps.
Integrated Analytical Workflow
A multi-technique approach is essential for a complete characterization. No single technique can provide all the necessary information. The following workflow illustrates how different analytical methods are integrated to build a complete quality profile.
Caption: Integrated workflow for comprehensive characterization.
Chromatographic Methods for Purity and Separation
Chromatography is the cornerstone for assessing purity and quantifying impurities. The choice between HPLC and GC depends on the analyte's volatility and thermal stability. For this compound, HPLC is the primary technique for purity analysis, while GC-MS is excellent for confirming identity and analyzing volatile impurities.
High-Performance Liquid Chromatography (HPLC) for Purity Assay
Principle: Reverse-phase HPLC is ideal for this compound due to its moderate polarity and strong UV absorbance from the aromatic rings. The method separates the main compound from less polar and more polar impurities.
Protocol:
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Rationale: The C18 stationary phase provides excellent hydrophobic interaction with the phenyl group, leading to good retention and separation from polar impurities.
-
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
Rationale: Acetonitrile is a common organic modifier providing good peak shape. Formic acid helps to protonate silanols on the column and any acidic/basic analytes, leading to sharper peaks.
-
-
Gradient Elution:
Time (min) % Solvent B 0.0 40 15.0 95 20.0 95 20.1 40 | 25.0 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Rationale: The conjugated aromatic system of the molecule exhibits strong absorbance at this wavelength.
-
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of Acetonitrile to make a 1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.
-
Quantification: Purity is determined by area percent calculation. The area of the main peak is divided by the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatiles
Principle: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It provides confirmation of molecular weight and a fragmentation pattern that serves as a chemical fingerprint. This is particularly useful for identifying residual solvents or thermally stable impurities.[4]
Protocol:
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Rationale: This is a low-polarity column suitable for a wide range of analytes, providing good separation based on boiling points.
-
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 10 min.
-
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-450 amu.
-
Source Temperature: 230 °C.
-
-
Sample Preparation: Prepare a dilute solution (~100 µg/mL) in Dichloromethane or Ethyl Acetate.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques provide definitive information about the molecular structure, confirming the identity of the compound beyond any doubt.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR is the most powerful tool for unambiguous structure determination. ¹H NMR identifies the number and environment of protons, while ¹³C NMR does the same for carbon atoms.[6]
Protocol:
-
Instrumentation: NMR Spectrometer (300 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Expected ¹H NMR Signals (in CDCl₃):
-
~7.4-7.8 ppm: Multiplet, corresponding to the protons on the phenyl ring and the pyridine ring. The exact shifts and coupling patterns will depend on the specific electronic environment.
-
-
Expected ¹³C NMR Signals (in CDCl₃):
-
~115-118 ppm: Nitrile carbon (-C≡N).
-
~125-140 ppm: Aromatic carbons from both the phenyl and pyridine rings.
-
~150-160 ppm: Carbons of the pyridine ring attached to Nitrogen and Chlorine.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Protocol:
-
Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Rationale: ATR is a rapid, convenient method for solid samples requiring minimal preparation.
-
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Scan from 4000 to 400 cm⁻¹.
-
Expected Characteristic Absorption Bands:
Wavenumber (cm⁻¹) Bond Vibration Functional Group ~2220-2240 C≡N stretch Nitrile ~1550-1600 C=C and C=N stretch Aromatic/Pyridine Rings ~1000-1100 C-Cl stretch Chloroalkane (Aryl-Cl) | ~3030-3100 | C-H stretch | Aromatic C-H |
Thermal Analysis
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow into a sample and a reference as a function of temperature. It is used to determine the melting point, a key indicator of purity, and to assess thermal stability.
Protocol:
-
Instrumentation: Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 2-4 mg of the sample into an aluminum DSC pan and seal.
-
Method: Heat the sample from 25 °C to a temperature above its melting point (e.g., 200 °C) at a constant rate of 10 °C/min under a nitrogen atmosphere (50 mL/min flow).
-
Data Analysis: The melting point is determined from the onset or peak of the endothermic event on the thermogram. A sharp melting peak is indicative of high purity.
References
- 1. This compound (43083-14-3) for sale [vulcanchem.com]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. 2-Chloro-6-Methylnicotinonitrile | CAS 18368-63-3 | Chemical Properties, Uses & Safety Data | Reliable Chinese Manufacturer & Supplier [nj-finechem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. youtube.com [youtube.com]
- 6. bg.copernicus.org [bg.copernicus.org]
Application Notes and Protocols: The Strategic Use of 2-Chloro-6-phenylnicotinonitrile in the Synthesis of Potent Kinase Inhibitors
Introduction: The Versatility of a Privileged Scaffold Precursor
In the landscape of modern drug discovery, particularly in the development of kinase inhibitors, certain heterocyclic structures are recognized as "privileged scaffolds" due to their ability to bind to the ATP-binding site of a wide range of kinases. The 2-aminopyrimidine core is preeminent among these. This guide details the strategic application of 2-Chloro-6-phenylnicotinonitrile , a versatile and highly reactive building block, for the efficient synthesis of diverse kinase inhibitors based on the 2-aminopyrimidine and related scaffolds.
The molecular architecture of this compound is primed for synthetic elaboration.[1] It features a pyridine ring core substituted with three key functional groups:
-
A Chlorine Atom (C2): An excellent leaving group, making this position highly susceptible to nucleophilic aromatic substitution (SNAr). This is the primary site for introducing the amine functionality crucial for hinge-binding in kinase inhibitors.
-
A Phenyl Group (C6): This group can be further functionalized or replaced with other aryl/heteroaryl moieties to probe deep hydrophobic pockets within the kinase active site, enhancing potency and selectivity.
-
A Nitrile Group (C3): An electron-withdrawing group that activates the C2 position for SNAr and serves as a key participant in cyclization reactions to form the desired pyrimidine ring.[1]
This unique combination of reactive sites allows for a convergent and modular approach to building libraries of kinase inhibitors, targeting a wide array of enzymes implicated in cancer and inflammatory diseases, such as Bcr-Abl, Bruton's tyrosine kinase (BTK), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[2][3][4]
Core Synthesis: From Nicotinonitrile to the 2-Aminopyrimidine Scaffold
The cornerstone transformation in leveraging this compound is its condensation with a guanidine salt to construct the 2-aminopyrimidine ring. This reaction is a robust and high-yielding method to rapidly access the core structure of many clinically relevant kinase inhibitors.
Causality of the Reaction:
The reaction proceeds via an initial nucleophilic attack by guanidine on the electron-deficient C2 carbon of the nicotinonitrile, displacing the chloride. This is followed by an intramolecular cyclization where a nitrogen from the guanidine moiety attacks the nitrile carbon, leading to the formation of the thermodynamically stable six-membered pyrimidine ring. The phenyl group from the starting material becomes a C4 substituent on the resulting pyrimidine ring, and the amino group from guanidine is installed at the C2 position.
Caption: General workflow for the synthesis of the core 2-aminopyrimidine scaffold.
Detailed Protocol 1: Synthesis of 4-Phenyl-pyrimidin-2-ylamine
This protocol describes the fundamental cyclization reaction to create the core scaffold.
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt) or Potassium Carbonate (K₂CO₃)
-
Anhydrous Ethanol (EtOH) or Dimethylformamide (DMF)
-
Reaction vessel with reflux condenser and magnetic stirrer
-
Standard workup and purification equipment (rotary evaporator, chromatography supplies)
Procedure:
-
Vessel Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add guanidine hydrochloride (1.5 eq) and the chosen base (e.g., sodium ethoxide, 2.0 eq).
-
Scientist's Note: The use of a strong base like sodium ethoxide is to generate free guanidine in situ, which is the active nucleophile. An excess is used to drive the reaction to completion.
-
-
Solvent Addition: Add anhydrous ethanol to the flask to achieve a starting material concentration of approximately 0.2 M.
-
Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: a. Cool the reaction mixture to room temperature. b. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent. c. Redissolve the residue in ethyl acetate and wash with water and brine to remove inorganic salts. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 4-phenyl-pyrimidin-2-ylamine product.
Strategic Diversification for Kinase Selectivity and Potency
With the 2-aminopyrimidine core in hand, subsequent modifications are crucial for achieving high-affinity binding and selectivity for the target kinase. The two primary vectors for diversification are the C2-amino group and the C6 position of the original nicotinonitrile scaffold.
Strategy 1: N-Arylation at the C2-Amino Group (Hinge-Binding Modifications)
The 2-amino group is strategically positioned to form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding site. Attaching an appropriate aryl or heteroaryl substituent at this position is a hallmark of many Type I and Type II kinase inhibitors, including those targeting Bcr-Abl and BTK.[2][4][5]
Caption: Workflow for modifying the core scaffold via palladium- or copper-catalyzed N-arylation.
Detailed Protocol 2: Buchwald-Hartwig Amination for N-Arylation
This protocol provides a general method for coupling an aryl halide to the 2-amino group of the pyrimidine scaffold.
Materials:
-
4-Phenyl-pyrimidin-2-ylamine (1.0 eq)
-
Substituted aryl bromide or iodide (1.1 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Ligand (e.g., Xantphos, BINAP, 4-10 mol%)
-
Base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
Vessel Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 4-phenyl-pyrimidin-2-ylamine, the aryl halide, the palladium catalyst, the ligand, and the base.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the mixture to 80-110°C and stir vigorously for 6-24 hours. Monitor the reaction by LC-MS.
-
Scientist's Note: The choice of catalyst, ligand, and base is critical and often requires screening for optimal results depending on the specific substrates. Buchwald-Hartwig amination is generally preferred for its high functional group tolerance.
-
-
Workup: Cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst, washing with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to obtain the desired N-aryl-2-aminopyrimidine product.
Strategy 2: Suzuki-Miyaura Coupling for C6-Aryl Diversification
An alternative strategy involves modifying the this compound before the pyrimidine ring formation. The C2-chloro position can undergo regioselective Suzuki-Miyaura cross-coupling, allowing for the introduction of various aryl or heteroaryl groups.[6] This approach generates a different class of substituted nicotinonitriles, which can then be cyclized with guanidine as described in Protocol 1. This is particularly useful for targeting kinases where a substituent other than an amino group is desired at the C2 position of the final pyrimidine ring.
Detailed Protocol 3: Regioselective Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., PXPd2 or Pd(PPh₃)₄, 5 mol%)[6]
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent system (e.g., Methanol or Dioxane/Water)
Procedure:
-
Vessel Preparation: To a flask, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Solvent Addition: Add the solvent system. If using a two-phase system like dioxane/water, ensure vigorous stirring.
-
Reaction: Heat the mixture to reflux (typically 80-100°C) for 2-8 hours under an inert atmosphere.
-
Scientist's Note: The C2 position is generally more reactive towards Suzuki coupling than other positions on a pyridine ring due to electronic effects. The use of specific catalysts like PXPd2 can enhance regioselectivity and reaction times.[6]
-
-
Workup and Purification: After cooling, perform a standard aqueous workup followed by extraction with an organic solvent. Purify the crude product by column chromatography to yield the 2-aryl-6-phenylnicotinonitrile intermediate, which is ready for subsequent cyclization.
Application Data and Target Kinases
Derivatives synthesized from this compound have shown potent inhibitory activity against a range of clinically important kinases. The modular nature of the synthesis allows for rapid Structure-Activity Relationship (SAR) exploration.
| Kinase Target | Core Scaffold | Key Substituents for Activity | Representative IC₅₀ Range | Reference |
| Bcr-Abl | 2-Phenylaminopyrimidine | N-phenyl group with benzamide or acrylamide side chains. | 10 nM - 1 µM | [2][5] |
| BTK | 2-Aminopyrimidine | N-phenylacrylamide pharmacophore at the 2-amino position. | 100 nM - 7 µM | [4] |
| VEGFR-2 | 2-Aminopyrimidine | Substituted N-phenyl dicarboxamides. | 4 µM - 7 µM | [3] |
| PLK4 | 2-Aminopyrimidine | Chain-linked hydrophilic fragments on an N-phenyl ring. | 6.7 nM - 31.2 nM | [7] |
| FGFr/PDGFr | Pyrido[2,3-d]pyrimidine | 2-amino side chains and substituted 6-phenyl groups. | 60 nM - 1.1 µM | [8] |
Table 1: Representative kinase targets and inhibitory data for compounds derived from 2-aminopyrimidine scaffolds.
Conclusion
This compound is a powerful and versatile starting material for the synthesis of kinase inhibitors. Its inherent reactivity allows for the efficient construction of the privileged 2-aminopyrimidine scaffold through a robust cyclization reaction with guanidine. Further diversification, either post-cyclization via N-arylation or pre-cyclization via Suzuki-Miyaura coupling, provides medicinal chemists with a flexible platform to systematically explore SAR and develop potent and selective inhibitors against a wide array of kinase targets. The protocols and strategies outlined in this guide serve as a foundational framework for researchers and drug development professionals aiming to leverage this key building block in their discovery programs.
References
- 1. This compound (43083-14-3) for sale [vulcanchem.com]
- 2. Design and synthesis of novel 2-phenylaminopyrimidine (PAP) derivatives and their antiproliferative effects in human chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Novel 2-Phenylaminopyrimidine (PAP) Derivatives and Their Antiproliferative Effects in Human Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-6-phenylnicotinonitrile
Welcome to the technical support guide for the synthesis of 2-Chloro-6-phenylnicotinonitrile. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the challenges of this synthesis and improve your reaction yields. This guide is structured as a series of troubleshooting questions and FAQs, directly addressing common issues encountered in the lab.
The primary and most referenced synthetic route for this class of compounds involves the chlorination of the corresponding 2-hydroxypyridine precursor, 2-hydroxy-6-phenylnicotinonitrile, using a dehydrative chlorinating agent like phosphorus oxychloride (POCl₃).[1][2][3] This guide will focus on optimizing this critical transformation.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the synthesis. The following workflow provides a general approach to diagnosing and resolving issues.
Caption: Troubleshooting workflow for low yield synthesis.
Question 1: My reaction yield is consistently low or I'm recovering only starting material. What's going wrong?
This is a common issue that can often be traced back to one of three areas: the quality of your starting materials, the reaction conditions, or the work-up procedure.
Answer:
-
-
Solution: Ensure your starting material is pure and completely dry. Verify its identity and purity using techniques like NMR, melting point analysis, or LC-MS. Recrystallize if necessary.
-
-
Causality - Reaction Conditions: The chlorination of hydroxypyridines with POCl₃ is a temperature-sensitive dehydrative process.[4] Insufficient temperature will lead to an incomplete reaction, while excessively high temperatures can cause decomposition and the formation of tar-like side products. The reaction typically requires heating to reflux to proceed effectively.[1][2]
-
Solution: Carefully control the reaction temperature. A typical starting point is refluxing at 110°C.[1] Monitor the reaction progress using Thin-Layer Chromatography (TLC). If the reaction stalls, a modest increase in temperature or extended reaction time may be necessary. For some substrates, solvent-free conditions at higher temperatures (e.g., 140-160°C) in a sealed reactor have been shown to be highly effective.[2][5]
-
-
Causality - Reagent Activity: Phosphorus oxychloride is highly reactive and susceptible to hydrolysis from atmospheric moisture, degrading to phosphoric acid and HCl. Degraded POCl₃ will have significantly lower activity.
-
Solution: Use a fresh bottle of POCl₃ or distill it immediately before use. Always handle POCl₃ under an inert atmosphere (e.g., Nitrogen or Argon) and use dry glassware.
-
Question 2: My reaction mixture turns dark/black and I'm getting a lot of insoluble tar. How can I prevent this?
The formation of dark, polymeric material is a clear indicator of side reactions and product decomposition.
Answer:
-
Causality - Uncontrolled Exotherm & Decomposition: The reaction of POCl₃ with the hydroxypyridine can be exothermic. If the heat is not managed, localized "hot spots" can form, leading to the decomposition of the starting material and product. Pyridine derivatives, especially those with electron-withdrawing groups, can be susceptible to polymerization under harsh acidic and high-temperature conditions.
-
Solution 1 - Controlled Addition: Instead of mixing everything at once, consider adding the POCl₃ dropwise to a suspension of the hydroxypyridine precursor at a lower temperature (e.g., 0°C) before slowly heating the mixture to the target reflux temperature.
-
Solution 2 - Solvent & Catalysts: While often run neat (solvent-free), using a high-boiling inert solvent like sulfolane can help moderate the temperature.[4] In some cases, adding a catalytic amount of a base like pyridine or DMF can accelerate the desired reaction, potentially allowing for lower temperatures and shorter reaction times, thereby minimizing decomposition.[2][4] However, be cautious as bases can also promote side reactions.
-
Question 3: The work-up is difficult. I'm getting an emulsion or losing my product during quenching. What is the best practice?
The quenching of excess POCl₃ is a critical and potentially hazardous step. The violent reaction with water can lead to product loss and safety issues.
Answer:
-
Causality - Hydrolysis of POCl₃: POCl₃ reacts violently with water in a highly exothermic hydrolysis reaction to produce phosphoric acid and hydrochloric acid fumes. Dumping the reaction mixture directly into water without cooling can cause boiling and splashing, leading to the decomposition of the acid-sensitive product and poor phase separation.
-
Solution - Controlled Quenching:
-
After the reaction is complete (as monitored by TLC), allow the mixture to cool to room temperature.
-
Remove the majority of the excess POCl₃ under reduced pressure (vacuum distillation). This is a crucial step to minimize the violence of the quench.
-
Very slowly and carefully, pour the cooled reaction residue onto crushed ice with vigorous stirring. This ensures the heat from the hydrolysis is absorbed effectively.
-
Once the quench is complete, carefully neutralize the acidic solution to a slightly basic pH (pH 8-9) using a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1][2] Add the base slowly to control the CO₂ evolution.
-
Extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate to obtain the crude product for purification.
-
-
Experimental Protocols & Data
Protocol 1: General Synthesis of this compound
This protocol is a generalized procedure based on common methods for the chlorination of 2-hydroxypyridines.[1][2]
Reaction Scheme:
Caption: Chlorination of 2-hydroxy-6-phenylnicotinonitrile using POCl₃.
Methodology:
-
Setup: To a dry round-bottomed flask equipped with a reflux condenser and a nitrogen inlet, add 2-hydroxy-6-phenylnicotinonitrile (1.0 eq).
-
Reagent Addition: Under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask.
-
Reaction: Heat the mixture in an oil bath to 110°C and maintain at reflux.
-
Monitoring: Monitor the reaction's progress by taking small aliquots, quenching them carefully, and analyzing by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 12-24 hours.
-
Work-up (Post-Reaction):
-
Cool the flask to room temperature.
-
Remove excess POCl₃ via vacuum distillation.
-
Slowly pour the residue onto a vigorously stirred beaker of crushed ice.
-
Carefully neutralize the mixture to pH 8-9 with a saturated NaHCO₃ solution.
-
Extract the product with DCM (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the resulting crude solid by column chromatography (silica gel) or recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Table 1: Influence of Reaction Parameters on Yield
This table summarizes how adjusting key parameters can influence the outcome of the chlorination reaction. These are general guidelines, and optimal conditions should be determined empirically.
| Parameter | Condition A (Standard) | Condition B (High Temp)[2][5] | Condition C (Catalytic)[4] | Expected Outcome & Rationale |
| POCl₃ Stoichiometry | 5-10 equivalents (Excess) | 1-2 equivalents | 1.5 equivalents | Using POCl₃ as both reagent and solvent is common. Equimolar amounts can work but may require higher temps/pressure.[2] |
| Temperature | 110°C (Reflux) | 140-160°C (Sealed Vessel) | 70-80°C | Higher temperatures can increase reaction rate but also risk decomposition. Catalysis may allow for lower temperatures. |
| Solvent | None (Neat) | None (Neat) | Sulfolane | Neat conditions are simple, but an inert, high-boiling solvent can improve heat transfer and prevent localized overheating. |
| Additive | None | Pyridine (1 eq) | DMF (catalytic) | Bases can catalyze the reaction. Pyridine is used in some solvent-free, high-temperature preparations.[2][6] DMF can also act as a catalyst.[4] |
| Typical Yield | Moderate to Good | Good to Excellent | Variable | High-temperature, solvent-free methods often report high isolated yields (>90%) for various hydroxypyridines.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism for the chlorination of a 2-hydroxypyridine with POCl₃?
A: The reaction is a dehydrative chlorination. The 2-hydroxypyridine (or its pyridone tautomer) first acts as a nucleophile, attacking the phosphorus atom of POCl₃. This forms a pyridyl-phosphate intermediate. Subsequent attack by a chloride ion (generated in the process) on the C2 position of the pyridine ring, followed by elimination of a phosphate species, results in the formation of the 2-chloropyridine product. The overall process is driven by the formation of the very stable P-O bond in the phosphate byproduct.
Q2: Is a nitrogen atmosphere strictly necessary?
A: Yes, it is highly recommended. POCl₃ is extremely sensitive to moisture.[4] Conducting the reaction under an inert atmosphere of nitrogen or argon prevents the reagent from hydrolyzing, ensuring its reactivity and preventing the formation of acidic byproducts that can complicate the reaction and work-up. All glassware should be thoroughly oven- or flame-dried before use.
Q3: Are there any alternatives to using POCl₃?
A: While POCl₃ is the most common reagent for this transformation, other chlorinating agents can be used, such as phosphorus pentachloride (PCl₅) or a mixture of POCl₃ and PCl₅.[7][8] Thionyl chloride (SOCl₂) is another possibility, sometimes with a DMF catalyst. For some substrates, phosgene or its safer equivalents (e.g., triphosgene) in the presence of a base can also effect the chlorination.[9] However, these reagents come with their own handling and safety considerations.
Q4: My desired product, this compound, is susceptible to nucleophilic substitution. Will it react with the work-up reagents?
A: The chlorine at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr).[1][10] During work-up, it is possible for the product to react with water (hydrolysis back to the starting material) or other nucleophiles, especially under harsh pH or high-temperature conditions. This is why a controlled, cold quench and prompt extraction into an organic solvent after neutralization are critical to maximizing the isolated yield. Avoid prolonged exposure of the product to strong bases or high heat during the work-up and purification steps.
Q5: What if my precursor is 2-amino-6-phenylnicotinonitrile? How would the synthesis differ?
A: If you start with the 2-amino precursor, the synthetic route would be a Sandmeyer reaction.[11][12] This is a two-step process:
-
Diazotization: The 2-amino group is converted into a diazonium salt (-N₂⁺Cl⁻) by treating it with nitrous acid (generated in situ from sodium nitrite, NaNO₂, and a strong acid like HCl) at low temperatures (0-5°C).[13][14]
-
Substitution: The diazonium salt is then treated with a copper(I) chloride (CuCl) solution. The copper catalyst facilitates the displacement of the diazonium group with a chloride ion, releasing nitrogen gas and forming the desired 2-chloro product.[12][15] This method is a powerful way to introduce halides onto an aromatic ring but requires careful control of the unstable diazonium intermediate.
References
- 1. This compound (43083-14-3) for sale [vulcanchem.com]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempanda.com [chempanda.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]
- 9. US5283338A - Process for the preparation of 2-chloropyridines - Google Patents [patents.google.com]
- 10. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Diazotisation [organic-chemistry.org]
- 15. byjus.com [byjus.com]
Common side reactions in the synthesis of 2-Chloro-6-phenylnicotinonitrile
Welcome to the technical support center for the synthesis of 2-chloro-6-phenylnicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this synthetic process. The information provided is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and experimental success.
I. Overview of the Synthesis
The synthesis of this compound typically involves the chlorination of a 2-hydroxy-6-phenylnicotinonitrile precursor. A common and effective method utilizes phosphorus oxychloride (POCl₃) as both the chlorinating agent and solvent.[1] The reaction is generally performed under reflux conditions with an inert atmosphere to prevent unwanted side reactions.
Below is a generalized workflow for this synthesis:
Caption: General workflow for the synthesis of this compound.
II. Troubleshooting Guide: Common Side Reactions & Issues
This section addresses specific problems that may arise during the synthesis, providing insights into their causes and offering step-by-step solutions.
Problem 1: Incomplete Chlorination and Low Yield
Symptom: TLC analysis of the crude product shows a significant amount of starting material (2-hydroxy-6-phenylnicotinonitrile) remaining. The final yield of the desired product is lower than expected.
Root Cause Analysis:
-
Insufficient Reagent: The molar ratio of phosphorus oxychloride (POCl₃) to the starting material may be too low to drive the reaction to completion.
-
Inadequate Reaction Temperature or Time: The reaction may not have reached the necessary temperature for efficient chlorination, or the reaction time was too short.
-
Moisture Contamination: The presence of water in the reaction mixture can consume the POCl₃, reducing its effectiveness as a chlorinating agent.
-
Tautomeric Equilibrium: 2-hydroxypyridine exists in equilibrium with its 2-pyridone tautomer. The position of this equilibrium can be influenced by substituents and solvent, potentially affecting the reactivity of the hydroxyl group.[2]
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven (e.g., at 120°C for at least 4 hours) and cool under an inert atmosphere (e.g., nitrogen or argon).
-
Use freshly distilled or a new, sealed bottle of POCl₃.
-
Ensure the starting material is completely dry.
-
-
Optimize Reagent Stoichiometry and Reaction Conditions:
-
Increase the excess of POCl₃. While it often serves as the solvent, ensuring a significant molar excess (e.g., 5-10 equivalents) can improve conversion.
-
Monitor the internal reaction temperature to ensure it reaches the reflux temperature of POCl₃ (approximately 107°C).
-
Extend the reaction time and monitor the progress by TLC until the starting material spot is no longer visible.
-
Table 1: Recommended Reaction Parameters for Chlorination
| Parameter | Recommended Value | Notes |
| POCl₃ (equivalents) | 5 - 10 | Can also be used as the solvent. |
| Temperature (°C) | 110 - 120 (oil bath) | Ensure vigorous reflux. |
| Reaction Time (h) | 12 - 24 | Monitor by TLC. |
| Atmosphere | Inert (N₂ or Ar) | Crucial to prevent moisture ingress. |
Problem 2: Formation of Amide and Carboxylic Acid Byproducts
Symptom: Characterization of the product (e.g., by IR, NMR) reveals the presence of amide (2-chloro-6-phenylnicotinamide) or carboxylic acid (2-chloro-6-phenylnicotinic acid) impurities.
Root Cause Analysis:
-
Hydrolysis of the Nitrile Group: The nitrile group is susceptible to hydrolysis, especially during the workup procedure.[1][3] The presence of strong acids or bases, particularly at elevated temperatures, can facilitate this side reaction. Hydrolysis proceeds first to the primary amide and then to the carboxylic acid.[4][5]
Troubleshooting Protocol:
-
Controlled Workup Conditions:
-
Quenching: Add the reaction mixture slowly to crushed ice or an ice-water mixture with vigorous stirring to dissipate the heat from the exothermic reaction of POCl₃ with water.[6] This prevents localized heating that can promote nitrile hydrolysis.
-
Neutralization: Use a saturated solution of a mild base, such as sodium bicarbonate (NaHCO₃), for neutralization.[1] Avoid using strong bases like sodium hydroxide (NaOH) if possible, as this can accelerate hydrolysis.[7] Maintain a low temperature (0-5°C) throughout the neutralization process.
-
-
Purification Strategy:
-
If amide or carboxylic acid impurities are present, they can often be removed by recrystallization or column chromatography.
-
For acidic impurities, a wash with a dilute basic solution (e.g., 5% NaHCO₃) during the extraction process can be effective.
-
References
- 1. This compound (43083-14-3) for sale [vulcanchem.com]
- 2. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 4. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Suzuki Coupling of 2-Chloro-6-phenylnicotinonitrile
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 2-Chloro-6-phenylnicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific transformation. As a sterically hindered and electronically distinct heteroaryl chloride, this compound presents unique challenges. This document provides in-depth, evidence-based troubleshooting strategies and detailed protocols to help you achieve successful coupling outcomes.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial hurdles encountered when attempting the Suzuki coupling of this compound.
Q1: My reaction shows no conversion of the starting material. What are the most critical initial parameters to check?
A1: When a Suzuki coupling fails to initiate, the primary suspects are the catalyst's activity and the reaction atmosphere. The active catalyst is a Pd(0) species, and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] More importantly, oxygen can be detrimental, leading to catalyst decomposition and oxidative homocoupling of your boronic acid.[1][2]
-
Catalyst and Ligand Integrity: Ensure your palladium source and phosphine ligand are from a reliable source and have not degraded. Phosphine ligands, especially electron-rich ones, can be sensitive to air.
-
Inert Atmosphere: The reaction setup must be rigorously deoxygenated. This involves using a properly degassed solvent and maintaining a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.[3]
Q2: I'm observing the formation of a significant amount of dehalogenated starting material (6-phenylnicotinonitrile). What causes this and how can I prevent it?
A2: Dehalogenation is a common side reaction where the chloro group is replaced by a hydrogen atom.[4][5] This occurs when a palladium-hydride (Pd-H) species is formed, which can then undergo reductive elimination with your aryl halide.[5][6] The source of the hydride can be the solvent (especially alcohols), the base, or even trace amounts of water.[5][6] N-heterocyclic halides like your substrate can be particularly susceptible to this side reaction.[5][7]
-
Choice of Base and Solvent: Avoid using strong alkoxide bases if possible, as they can be a source of hydrides. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often better choices.[5] Similarly, ensure your solvent is anhydrous and not a hydride donor.
-
Ligand Selection: The choice of ligand can influence the relative rates of the desired coupling versus dehalogenation. Bulky, electron-rich ligands can sometimes favor the desired pathway.[5]
Q3: My boronic acid is decomposing, and I see homocoupled byproducts. What's happening?
A3: The decomposition of the boronic acid, often leading to its homocoupling (e.g., biphenyl from phenylboronic acid), is typically caused by two main issues: protodeboronation and oxidative homocoupling.
-
Protodeboronation: This is the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom.[1] It is often accelerated by strong bases and high temperatures in aqueous media.[1] Using milder bases like K₂CO₃ or KF can mitigate this.[1]
-
Oxidative Homocoupling: This side reaction is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II) species that facilitate this unwanted reaction.[1][3] Rigorous degassing of the reaction mixture is crucial for prevention.
In-Depth Troubleshooting Guides
If the initial checks in the FAQs do not resolve your issues, a more systematic approach to optimizing the reaction conditions is necessary.
Guide 1: Overcoming Reaction Stagnation (Low to No Product Formation)
A lack of reactivity with this compound often points to challenges in the oxidative addition step, which is typically the rate-limiting step for aryl chlorides.[8]
The Underlying Science: Aryl chlorides are less reactive than the corresponding bromides or iodides due to the stronger C-Cl bond.[5] To facilitate the oxidative addition of the C-Cl bond to the Pd(0) center, the palladium catalyst needs to be highly electron-rich and sterically accessible.
Troubleshooting Workflow:
References
Preventing decomposition of 2-Chloro-6-phenylnicotinonitrile during reactions
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Decomposition During Synthetic Transformations
Welcome to the Technical Support Center for 2-Chloro-6-phenylnicotinonitrile. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical support, troubleshooting advice, and answers to frequently asked questions regarding the stability and reactivity of this important synthetic intermediate. Our goal is to empower you to overcome common challenges and prevent the decomposition of this compound in your critical reactions.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the handling and stability of this compound.
Q1: What are the primary modes of decomposition for this compound?
A1: The main decomposition pathways for this compound, particularly under reaction conditions, are hydrolysis, hydrodechlorination, and photodegradation. The presence of the electron-withdrawing nitrile group and the phenyl group can influence the reactivity of the 2-chloropyridine core.
Q2: How stable is this compound under standard storage conditions?
A2: Under recommended storage conditions—in a cool, dry, well-ventilated area away from light and strong oxidizing agents—this compound is generally stable.[1] However, prolonged exposure to atmospheric moisture can lead to slow hydrolysis.
Q3: Can the pyridine nitrogen in this compound interfere with my reaction?
A3: Yes, the lone pair of electrons on the pyridine nitrogen can coordinate to the metal center of your catalyst (e.g., palladium), potentially inhibiting its activity. This is a crucial consideration, especially in cross-coupling reactions, and often necessitates careful selection of ligands and reaction conditions to mitigate this effect.
Q4: Is this compound sensitive to light?
A4: Yes, compounds containing a chloropyridine moiety can be susceptible to photodegradation.[2] It is advisable to protect reactions from direct light, especially for prolonged reaction times, to prevent the formation of unwanted byproducts.
Troubleshooting Guides for Common Reactions
This section provides detailed troubleshooting for specific reactions where the decomposition of this compound is a common challenge.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, but the relatively unreactive nature of the C-Cl bond in this compound can lead to side reactions if not properly controlled.
Issue 1: Low or No Conversion to the Desired Amine
-
Causality: The oxidative addition of the C-Cl bond to the Pd(0) catalyst is often the rate-limiting step for chloropyridines.[3] The electron-withdrawing nature of the nitrile group can further deactivate the ring towards oxidative addition.
-
Troubleshooting Steps:
-
Catalyst and Ligand Selection: Standard phosphine ligands like PPh₃ are often ineffective.[3] Employ sterically hindered and electron-rich biarylphosphine ligands (e.g., RuPhos, SPhos, XantPhos) which are known to facilitate the oxidative addition of aryl chlorides.[3][4]
-
Increase Catalyst Loading: For challenging substrates, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can improve conversion.[3]
-
Elevated Temperature: These reactions often necessitate higher temperatures (80-110 °C) to drive the oxidative addition.[3][5]
-
Strictly Inert Atmosphere: Oxygen can irreversibly oxidize and deactivate the Pd(0) catalyst. Ensure the reaction is performed under a rigorously inert atmosphere (argon or nitrogen) using degassed solvents.[3]
-
Issue 2: Significant Formation of 6-Phenylnicotinonitrile (Hydrodechlorination)
-
Causality: Hydrodechlorination is a common side reaction where the chloro group is replaced by a hydrogen atom. This can occur when the reductive elimination of the desired product is slow, allowing for competing pathways such as reaction with trace water or β-hydride elimination from the amine coupling partner.[3][6]
-
Troubleshooting Steps:
-
Ligand Choice is Critical: Select bulky, electron-rich ligands that accelerate the rate of reductive elimination, thereby outcompeting the hydrodechlorination pathway.[3]
-
Base Selection and Purity: While strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are often required, ensure they are anhydrous.[3] If the substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be trialed, though this may require a more active catalyst system and higher temperatures.[3]
-
Anhydrous Conditions: Meticulously dry all reagents and solvents. Trace amounts of water can be a source of hydrogen for the hydrodechlorination side reaction.[3]
-
| Parameter | Recommendation for Buchwald-Hartwig Amination | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective Pd(0) and Pd(II) sources. |
| Ligand | RuPhos, SPhos, XantPhos | Bulky, electron-rich ligands that promote oxidative addition and reductive elimination. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are generally preferred. Weaker bases for sensitive substrates. |
| Solvent | Toluene, 1,4-Dioxane, THF (anhydrous, degassed) | Aprotic solvents that are compatible with the reaction conditions.[3] |
| Temperature | 80 - 110 °C | Higher temperatures are often required for the activation of the C-Cl bond.[3] |
graph TD { A[Start: this compound + Amine] --> B{Buchwald-Hartwig Conditions}; B --> C{Desired Product: Aminated Pyridine}; B --> D{Decomposition Pathway: Hydrodechlorination}; subgraph "Troubleshooting" E[Optimize Ligand: Bulky & Electron-Rich] --> C; F[Use Anhydrous Base & Solvents] --> C; G[Increase Catalyst Loading & Temperature] --> C; H[Strictly Inert Atmosphere] --> C; end D --> I[Byproduct: 6-Phenylnicotinonitrile]; E --> D; F --> D;style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style D fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style I fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#202124 style E fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style F fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style G fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style H fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124
}
Caption: Troubleshooting Buchwald-Hartwig Amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction. With this compound, challenges can arise from the inertness of the C-Cl bond and potential protodeboronation of the boronic acid.
Issue 1: Poor Conversion and/or Protodeboronation of the Boronic Acid
-
Causality: The transmetalation step can be slow with electron-deficient heteroaryl chlorides. Additionally, the basic conditions required for the Suzuki coupling can promote the decomposition of the boronic acid (protodeboronation), especially at elevated temperatures.
-
Troubleshooting Steps:
-
Base Selection: The choice of base is critical. While strong bases like NaOH or K₂CO₃ are common, for sensitive substrates, milder bases such as K₃PO₄ or CsF can be beneficial to minimize protodeboronation.[7]
-
Solvent System: A mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water) is often used to facilitate the dissolution of both the organic substrate and the inorganic base.[8] The water content can be optimized to balance reactant solubility and minimize hydrolysis-related side reactions.[9]
-
Catalyst System: For challenging 2-chloropyridines, catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can enhance the rate of both oxidative addition and transmetalation.[7]
-
Boronic Ester Alternative: If protodeboronation is persistent, consider using the corresponding boronic ester (e.g., pinacol boronate) which can exhibit greater stability under the reaction conditions.
-
Issue 2: Formation of Homocoupled Byproducts
-
Causality: Homocoupling of the boronic acid can occur, particularly in the presence of oxygen. This side reaction consumes the boronic acid and can complicate purification.
-
Troubleshooting Steps:
-
Thorough Degassing: Rigorously degas all solvents and ensure the reaction is maintained under a strict inert atmosphere to minimize the presence of oxygen.
-
Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.
-
| Parameter | Recommendation for Suzuki-Miyaura Coupling | Rationale |
| Palladium Precatalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ | A range of Pd(0) and Pd(II) catalysts are effective. |
| Ligand (if needed) | SPhos, XPhos, or other biarylphosphines | Can accelerate the catalytic cycle for unreactive chlorides. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, CsF | Choice of base can influence the rate of transmetalation and minimize side reactions. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | Biphasic systems are common to dissolve all reactants.[10] |
| Temperature | 80 - 120 °C | Heat is generally required to achieve a reasonable reaction rate. |
graph TD { A[Start: this compound + Boronic Acid] --> B{Suzuki-Miyaura Conditions}; B --> C{Desired Product: Biaryl Pyridine}; B --> D{Decomposition Pathway: Protodeboronation}; subgraph "Troubleshooting" E[Select Milder Base: K3PO4, CsF] --> C; F[Use Boronic Ester] --> C; G[Optimize Solvent/Water Ratio] --> C; H[Employ Advanced Ligands] --> C; end D --> I[Byproduct: Arene]; E --> D; F --> D;style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style D fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style I fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#202124 style E fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style F fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style G fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style H fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124
}
Caption: Troubleshooting Suzuki-Miyaura Coupling.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. The reactivity order for aryl halides is I > Br > Cl, making this compound a challenging substrate.[11]
Issue 1: Reaction Stalls or Fails to Initiate
-
Causality: The high bond energy of the C-Cl bond makes the initial oxidative addition to the palladium catalyst very difficult. Additionally, catalyst deactivation can occur.
-
Troubleshooting Steps:
-
Catalyst System: Standard Pd/Cu catalyst systems may be insufficient. The use of more active palladium catalysts and ligands is often necessary. Copper-free Sonogashira conditions might also be explored to avoid issues related to the copper co-catalyst.[12]
-
Higher Temperatures: Temperatures in the range of 100-120 °C are frequently required to promote the oxidative addition of the aryl chloride.[13]
-
Base Selection: An amine base, such as triethylamine or diisopropylethylamine, is typically used.[12] Ensure the base is anhydrous and used in excess.
-
Solvent Choice: Solvents like DMF or THF are commonly employed. Ensure they are rigorously degassed to prevent oxygen-induced side reactions like Glaser coupling.[12][14]
-
Issue 2: Formation of Palladium Black
-
Causality: The appearance of a black precipitate ("palladium black") indicates the decomposition of the palladium catalyst to its inactive elemental form. This can be caused by impurities, high temperatures, or an inappropriate solvent.[12]
-
Troubleshooting Steps:
-
Purity of Reagents: Use high-purity reagents and solvents to avoid catalyst poisoning.
-
Ligand Stabilization: The presence of a suitable phosphine ligand can help stabilize the palladium catalyst and prevent its precipitation.
-
Temperature Control: Avoid excessively high temperatures, as this can accelerate catalyst decomposition. A careful balance must be struck between the temperature needed for oxidative addition and that which leads to catalyst degradation.
-
| Parameter | Recommendation for Sonogashira Coupling | Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(dppf)Cl₂ | Common catalysts for Sonogashira reactions. |
| Copper Co-catalyst | CuI | Facilitates the transmetalation step. |
| Base | Triethylamine, Diisopropylethylamine | Acts as both a base and a solvent in some cases. |
| Solvent | DMF, THF, Acetonitrile (anhydrous, degassed) | Aprotic polar solvents are typically used.[13] |
| Temperature | 80 - 120 °C | Elevated temperatures are usually necessary for aryl chlorides. |
graph TD { A[Start: this compound + Alkyne] --> B{Sonogashira Conditions}; B --> C{Desired Product: Alkynylated Pyridine}; B --> D{Decomposition Pathway: Catalyst Decomposition}; subgraph "Troubleshooting" E[Use Active Catalyst/Ligand System] --> C; F[Increase Reaction Temperature] --> C; G[Ensure Anhydrous & Anaerobic Conditions] --> C; H[Purity of Reagents] --> C; end D --> I[Byproduct: Palladium Black]; E --> D; G --> D;style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style D fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style I fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#202124 style E fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style F fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style G fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style H fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124
}
Caption: Troubleshooting Sonogashira Coupling.
General Preventative Measures
-
Inert Atmosphere: Always conduct reactions, especially palladium-catalyzed couplings, under an inert atmosphere (argon or nitrogen) to prevent catalyst deactivation and unwanted side reactions.[3]
-
Anhydrous Conditions: Use anhydrous solvents and reagents whenever possible to minimize hydrolysis of the starting material and other water-mediated decomposition pathways.
-
Light Protection: Protect reactions from light by wrapping the reaction vessel in aluminum foil, particularly for reactions that run for extended periods.[2]
-
Quality of Reagents: Use high-purity starting materials, reagents, and catalysts. Impurities can often be the root cause of failed reactions or the formation of byproducts.
References
- 1. chemscene.com [chemscene.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
- 10. researchgate.net [researchgate.net]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
Column chromatography conditions for purifying 2-Chloro-6-phenylnicotinonitrile derivatives
Welcome to the technical support center for the purification of 2-Chloro-6-phenylnicotinonitrile derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the column chromatography purification of this important class of compounds. As a Senior Application Scientist, I will share field-proven insights to help you navigate the common challenges encountered during the purification process, ensuring you achieve the desired purity for your compounds.
Understanding the Molecule: Key Considerations for Purification
This compound and its derivatives are heterocyclic compounds characterized by a pyridine ring substituted with a chlorine atom, a phenyl group, and a nitrile group. These functionalities impart a moderate to low polarity to the molecule, making it amenable to normal-phase column chromatography on silica gel. However, the presence of the electron-deficient pyridine ring and the reactive nitrile group can sometimes lead to challenges such as compound degradation on acidic silica or difficult separation from structurally similar impurities. A thorough understanding of these properties is crucial for developing a robust purification strategy.[1]
Troubleshooting Guide for Column Chromatography
This section addresses specific issues you may encounter during the column chromatography purification of this compound derivatives.
Problem 1: Poor Separation of the Desired Product from Impurities
Symptoms:
-
Overlapping spots on the Thin-Layer Chromatography (TLC) plate.
-
Broad, poorly resolved peaks during column elution.
-
Fractions containing a mixture of the product and impurities.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inappropriate Solvent System | The polarity of the eluent is critical for good separation. If the spots are too high on the TLC plate (high Rf), the solvent system is too polar. Conversely, if the spots remain at the baseline (low Rf), it is not polar enough. Aim for an Rf value of 0.2-0.4 for your desired compound on the TLC plate to ensure good separation on the column.[2] |
| Improper Column Packing | An unevenly packed column with air bubbles or cracks will lead to channeling, where the solvent and sample flow unevenly through the stationary phase, resulting in poor separation. Ensure the silica gel is uniformly packed as a slurry to avoid these issues.[3] |
| Column Overloading | Loading too much crude sample onto the column will exceed its separation capacity, leading to broad bands and co-elution of compounds. As a general rule, use a silica gel to crude sample weight ratio of at least 30:1. |
| Structurally Similar Impurities | Isomeric byproducts or unreacted starting materials with similar polarities to the product can be challenging to separate. In such cases, a very slow, shallow gradient elution or even isocratic elution with a finely tuned solvent system may be necessary. Trying different solvent systems (e.g., substituting ethyl acetate with dichloromethane or acetone) can alter the selectivity and improve separation.[4] |
Problem 2: Product Decomposition on the Column
Symptoms:
-
Streaking on the TLC plate.
-
Appearance of new, more polar spots on the TLC of eluted fractions that were not in the crude mixture.
-
Low recovery of the desired product.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Acidity of Silica Gel | Standard silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds.[5] this compound derivatives, particularly those with other sensitive functional groups, may be susceptible to this. |
| Deactivate the Silica Gel: Before packing the column, you can neutralize the silica gel by washing it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v).[5] | |
| Use Alumina: For highly acid-sensitive compounds, consider using neutral or basic alumina as the stationary phase.[5] | |
| Prolonged Exposure to the Stationary Phase | The longer the compound remains on the column, the greater the chance of degradation. |
| Increase the Flow Rate: Use flash chromatography with positive pressure to speed up the elution process. | |
| Optimize the Solvent System: A slightly more polar solvent system can reduce the retention time of your compound on the column. |
Problem 3: The Compound Won't Elute from the Column
Symptoms:
-
The desired product remains at the top of the column even with an increasingly polar solvent system.
-
Very low or no recovery of the product.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Solvent System is Not Polar Enough | The eluting power of your mobile phase is insufficient to move the compound down the column. |
| Increase the Polarity: Gradually increase the percentage of the polar solvent in your mobile phase. If you are using a hexane/ethyl acetate system, you can switch to a more polar solvent like methanol in dichloromethane.[2] | |
| Strong Adsorption to Silica Gel | The compound may have a very high affinity for the silica gel due to strong polar interactions. |
| Modify the Mobile Phase: Adding a small amount of a competitive binder, like a few drops of methanol or triethylamine to your eluent, can help to displace the compound from the active sites on the silica gel. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound derivatives?
A1: A good starting point for TLC analysis and subsequent column chromatography is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent such as ethyl acetate.[6] Begin with a 9:1 or 4:1 ratio of hexane to ethyl acetate and gradually increase the polarity until you achieve an Rf value of 0.2-0.4 for your target compound.[2]
Q2: How can I visualize my compound on a TLC plate if it is not colored?
A2: this compound derivatives are typically UV-active due to the aromatic rings. You can visualize the spots on a TLC plate using a UV lamp at 254 nm. The compound will appear as a dark spot on a fluorescent green background.
Q3: Can I use reversed-phase chromatography for these compounds?
A3: Yes, reversed-phase chromatography is a viable option, especially for derivatives with more non-polar character or for analytical purposes using HPLC.[7] A common mobile phase would be a mixture of acetonitrile and water, or methanol and water.[2]
Q4: My purified compound still shows impurities by NMR. What should I do?
A4: If minor impurities persist after column chromatography, you can consider recrystallization as a final purification step.[8] Choosing an appropriate solvent or solvent pair where the desired compound has high solubility at elevated temperatures and low solubility at room temperature is key to successful recrystallization.[8]
Q5: How do I know if my compound is decomposing on the silica gel?
A5: A simple test is to spot your crude mixture on a TLC plate, let it sit for 30-60 minutes, and then develop it. If you observe a new spot at the baseline or significant streaking that was not present initially, it is an indication of decomposition on the silica.[9]
Recommended Solvent Systems
The following table provides a starting point for developing your column chromatography conditions. The optimal system will depend on the specific substituents on your this compound derivative.
| Compound Polarity | Recommended Solvent System (v/v) | Typical Rf Range |
| Low | Hexane / Ethyl Acetate (9:1 to 4:1) | 0.2 - 0.4 |
| Medium | Hexane / Ethyl Acetate (2:1 to 1:1) | 0.2 - 0.4 |
| High | Dichloromethane / Methanol (99:1 to 95:5) | 0.2 - 0.4 |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography purification of this compound derivatives.
Caption: Troubleshooting workflow for column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. silicycle.com [silicycle.com]
- 3. What Is Column Chromatography? Principles and Protocols [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Chromatography [chem.rochester.edu]
- 6. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 7. Separation of 2-Chloropyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. Purification [chem.rochester.edu]
Challenges in the scale-up synthesis of 2-Chloro-6-phenylnicotinonitrile
This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 2-Chloro-6-phenylnicotinonitrile. As a pivotal intermediate in medicinal chemistry, the successful and scalable synthesis of this compound is often critical.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges encountered during its preparation, particularly during scale-up operations.
Section 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems that may arise during the synthesis of this compound. The advice provided is based on established chemical principles and practical laboratory experience.
Question 1: My reaction yield is consistently low when chlorinating 2-hydroxy-6-phenylnicotinonitrile with phosphorus oxychloride (POCl₃). What are the likely causes and how can I improve it?
Answer:
Low yields in this chlorination step are a frequent challenge, often stemming from several factors. Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction: The conversion of the hydroxyl group to a chloride using POCl₃ requires stringent anhydrous conditions and sufficient thermal energy.
-
Causality: Phosphorus oxychloride can be hydrolyzed by residual moisture in the starting material, solvent, or reaction vessel, which deactivates the reagent. The reaction is also often equilibrium-limited at lower temperatures.
-
Recommended Actions:
-
Ensure Anhydrous Conditions: Thoroughly dry your glassware in an oven ( >120°C) and cool it under an inert atmosphere (e.g., nitrogen or argon). Ensure your 2-hydroxy-6-phenylnicotinonitrile precursor is completely dry.
-
Optimize Reaction Temperature and Time: The reaction is typically conducted at reflux, often around 110°C.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended time (e.g., 12 hours), consider extending the reflux period.
-
Reagent Stoichiometry: While POCl₃ is often used in excess as both a reagent and a solvent, ensure the molar ratio is adequate for the scale of your reaction. For larger scales, simply increasing the volume may not be enough; efficient mixing becomes crucial.
-
-
-
Degradation of Starting Material or Product: The combination of high temperatures and a strong dehydrating/chlorinating agent like POCl₃ can lead to side reactions if not properly controlled.
-
Causality: At elevated temperatures, pyridine rings can be susceptible to polymerization or decomposition, especially in the presence of strong acids generated in situ.
-
Recommended Actions:
-
Controlled Heating: Use an oil bath with a temperature controller to ensure a stable and uniform reaction temperature. Avoid localized overheating.
-
Inert Atmosphere: Maintaining a nitrogen or argon atmosphere throughout the reaction is critical to prevent oxidative degradation.[1]
-
-
-
Sub-optimal Work-up Procedure: Significant product loss can occur during the quenching and extraction phases.
-
Causality: The quenching of excess POCl₃ with water is highly exothermic and can lead to hydrolysis of the nitrile group or other side reactions if not performed carefully. The product may also be partially soluble in the aqueous phase, especially if the pH is not optimal.
-
Recommended Actions:
-
Careful Quenching: After cooling the reaction mixture, add it slowly to a mixture of crushed ice and a saturated sodium bicarbonate solution.[1] This controls the exotherm and neutralizes the acidic environment simultaneously.
-
Efficient Extraction: Extract the product with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Perform multiple extractions (e.g., 3x) to ensure complete recovery from the aqueous layer.
-
-
Question 2: I am observing a significant amount of an inseparable impurity after performing a Suzuki-Miyaura coupling to introduce the phenyl group. What is this impurity and how can I prevent its formation?
Answer:
A common and often difficult-to-separate impurity in Suzuki-Miyaura reactions is the homocoupling product of the boronic acid reagent (in this case, biphenyl).
-
Causality: The formation of biphenyl arises from the palladium-catalyzed self-coupling of two molecules of phenylboronic acid. This side reaction is often promoted by the presence of oxygen and can be exacerbated by certain reaction conditions.
-
Preventative Measures:
-
Degassing: Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using a freeze-pump-thaw technique for more sensitive reactions.
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is crucial. For instance, using a catalyst system like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) with a suitable phosphine ligand can influence the rate of cross-coupling versus homocoupling.[3]
-
Reaction Conditions:
-
Boronic Acid Quality and Stability: Boronic acids can degrade over time, especially if not stored properly. Consider using boronic esters (e.g., pinacol esters), which are often more stable and less prone to homocoupling.[4]
-
-
Purification Strategy: If homocoupling is unavoidable, purification can be challenging due to similar polarities.
-
Column Chromatography: Careful column chromatography on silica gel with a fine-tuned eluent system (e.g., a hexane/ethyl acetate gradient) is the most common method.[3]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system may effectively remove the biphenyl impurity.
-
Question 3: The work-up of my POCl₃ reaction is very difficult to handle on a larger scale due to the violent exotherm upon quenching. Are there safer, more scalable alternatives?
Answer:
This is a critical scale-up challenge. Quenching large volumes of POCl₃ is hazardous and requires specialized equipment.
-
Procedural Modifications for Quenching:
-
Reverse Addition: Instead of adding the reaction mixture to ice water, consider slowly and carefully adding ice/water to the cooled reaction mixture. This allows for better control of the initial exotherm in the reaction vessel itself, which is designed for higher temperatures.
-
Solvent Dilution: Before quenching, and after cooling, dilute the reaction mixture with a high-boiling point, inert solvent like toluene. This increases the total volume, which helps to dissipate the heat more effectively during the quench.
-
-
Alternative Chlorinating Agents:
-
Thionyl Chloride (SOCl₂): In some syntheses of related chloronicotinonitriles, thionyl chloride has been used as an alternative to POCl₃.[5] It can offer a more manageable reaction profile and potentially higher yields. The byproducts (SO₂ and HCl) are gaseous, which can simplify the work-up. However, a thorough risk assessment is necessary as these gases are toxic and corrosive.
-
Phosphorus Pentachloride (PCl₅): PCl₅ can also be used, sometimes in conjunction with POCl₃.[6][7] It is a powerful chlorinating agent but is a hazardous solid that requires careful handling.
-
-
Process Engineering Controls for Scale-Up:
-
Continuous Flow Reactors: For industrial-scale production, moving to a continuous flow process can be a much safer and more efficient option.[8][9] In a flow reactor, small amounts of reactants are continuously mixed and reacted, which allows for superior heat management and control over reaction parameters, significantly reducing the risks associated with large exothermic events.[9]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general synthetic approach for this compound?
There are two primary, well-established routes:
-
Late-stage Chlorination: This involves first synthesizing the 2-hydroxy-6-phenylnicotinonitrile core and then performing a chlorination reaction, most commonly with phosphorus oxychloride (POCl₃).[1]
-
Late-stage Phenylation: This route starts with a pre-functionalized pyridine ring, such as 2-chloro-6-bromonicotinonitrile. The phenyl group is then introduced via a palladium-catalyzed cross-coupling reaction, like the Suzuki-Miyaura coupling with phenylboronic acid.[3][10]
Q2: What analytical techniques are used to monitor the reaction and characterize the final product?
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is the most common method to track the consumption of starting materials and the formation of the product.[1][3]
-
Characterization: The final product's identity and purity are confirmed using a combination of techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the nitrile (C≡N) stretch.
-
Melting Point: To assess purity.
-
Q3: Are there any specific safety precautions I should take?
Yes, the synthesis involves hazardous materials and reactions:
-
Phosphorus Oxychloride (POCl₃) and Phosphorus Pentachloride (PCl₅): These are highly corrosive and react violently with water.[6] Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
-
Exothermic Reactions: The chlorination reaction and the subsequent quenching step are highly exothermic.[6] Use an ice bath to control the temperature and perform additions slowly. For scale-up, a thorough safety review and appropriate engineering controls are essential.
-
Palladium Catalysts: While not as acutely hazardous, palladium catalysts can be toxic and should be handled with care.
Q4: Can the nitrile group react under the chlorination conditions?
The nitrile group is generally stable under the conditions of chlorination with POCl₃. However, during the aqueous work-up, especially if conditions become strongly acidic or basic for prolonged periods at high temperatures, the nitrile group can potentially hydrolyze to a carboxylic acid or an amide.[1] This is why a controlled quench and prompt extraction are important.
Section 3: Experimental Protocols and Data
Protocol 1: Chlorination of 2-Hydroxy-6-phenylnicotinonitrile
This protocol is based on a general procedure for similar transformations.[1]
Step-by-Step Methodology:
-
To a dry, round-bottomed flask equipped with a reflux condenser and a nitrogen inlet, add 2-hydroxy-6-phenylnicotinonitrile (1 equivalent).
-
In a fume hood, carefully add phosphorus oxychloride (POCl₃) (at least 2-3 volume equivalents, serving as both reagent and solvent).
-
Heat the mixture in an oil bath to 110°C and maintain at reflux.
-
Stir the reaction under a nitrogen atmosphere for approximately 12 hours, monitoring progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess POCl₃ under reduced pressure (distillation).
-
In a separate large beaker, prepare a mixture of crushed ice and saturated sodium bicarbonate (NaHCO₃) solution.
-
Very slowly and with vigorous stirring, pour the cooled reaction residue onto the ice/bicarbonate mixture. Caution: Highly exothermic reaction.
-
Once the quench is complete and the mixture has reached room temperature, extract the aqueous slurry with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel or by recrystallization.
Protocol 2: Suzuki-Miyaura Coupling of 2-Chloro-6-bromonicotinonitrile
This protocol describes the synthesis of the target molecule by forming the C-C bond with the phenyl group.[3]
Step-by-Step Methodology:
-
To a round-bottom flask, add 2-chloro-6-bromonicotinonitrile (1 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (K₂CO₃) (2-3 equivalents).
-
Add a solvent mixture of toluene and degassed water (e.g., 5:1 ratio).
-
Bubble argon or nitrogen gas through the mixture for 20-30 minutes to degas.
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 equivalents).
-
Heat the reaction mixture to 100°C and stir vigorously for 12 hours, or until TLC indicates completion.
-
Cool the reaction to room temperature.
-
Add water and extract with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Data Presentation: Comparison of Synthetic Routes
| Parameter | Route 1: Chlorination | Route 2: Suzuki Coupling |
| Key Transformation | R-OH → R-Cl | R-Br + Ar-B(OH)₂ → R-Ar |
| Primary Reagents | POCl₃ | Phenylboronic acid, Pd catalyst, Base |
| Common Solvents | POCl₃ (neat) | Toluene, Water, Dioxane |
| Typical Temperature | ~110°C (Reflux) | ~80-100°C |
| Key Challenges | Highly exothermic quench, handling POCl₃ | Catalyst cost, homocoupling by-products, degassing |
| Scale-up Safety | High risk due to exotherm | Moderate risk, requires inert atmosphere |
Section 4: Visualized Workflows and Mechanisms
Diagram 1: General Workflow for Synthesis via Chlorination
Caption: Workflow for the chlorination route.
Diagram 2: Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
References
- 1. This compound (43083-14-3) for sale [vulcanchem.com]
- 2. Synthesis and screening of 2-amino-6-aryl nicotinonitriles. [wisdomlib.org]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. CN109232413A - The preparation method of the chloro- nicotinonitrile of 2- - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Identifying Impurities in 2-Chloro-6-phenylnicotinonitrile by NMR Spectroscopy
This guide is designed for researchers, scientists, and drug development professionals to effectively use Nuclear Magnetic Resonance (NMR) spectroscopy for the identification and characterization of impurities in samples of 2-Chloro-6-phenylnicotinonitrile. As a critical building block in medicinal chemistry, ensuring the purity of this compound is paramount for the integrity of downstream applications.[1][2] This document provides practical, in-depth answers to common issues encountered during analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I've just synthesized this compound. What are the most probable process-related impurities I should look for in the NMR spectrum?
A: The impurity profile is intrinsically linked to the synthetic route. The most common laboratory synthesis involves the chlorination of 2-hydroxy-6-phenylnicotinonitrile using a chlorinating agent like phosphorus oxychloride (POCl₃).[1] Therefore, the primary impurities to anticipate are:
-
Unreacted Starting Material: The most common impurity is often the starting material itself, in this case, 2-hydroxy-6-phenylnicotinonitrile . Its presence indicates an incomplete reaction.
-
Reagent-Derived Impurities: While volatile reagents like POCl₃ are typically removed during workup, their hydrolysis products or other non-volatile components can persist.
-
Solvent-Related Impurities: Residual solvents used during the reaction or purification (e.g., ethyl acetate, diethyl ether, dichloromethane) are frequently observed.[3]
-
Hydrolysis Products: The nitrile group (-CN) is susceptible to hydrolysis under acidic or basic conditions, which can occur during workup. This can lead to the formation of 2-chloro-6-phenylnicotinamide or, under more vigorous conditions, 2-chloro-6-phenylnicotinic acid .
Caption: Origin of common impurities during synthesis.
Q2: My ¹H NMR spectrum shows several unexpected peaks in the aromatic region (7.0-8.5 ppm). How can I determine if they belong to an impurity?
A: Differentiating impurity signals from your product's complex aromatic pattern is a common challenge.[4][5] Here’s a systematic approach:
-
Check the Integration: The integral of each signal in a ¹H NMR spectrum is directly proportional to the number of protons it represents.[6] Integrate a well-resolved signal from your target compound and normalize it to the expected number of protons. The integrals of impurity peaks will not be in a simple integer ratio with your product's signals.
-
Look for Known Spin Systems: Your target compound has two distinct aromatic systems: the disubstituted pyridine ring and the monosubstituted phenyl ring. Look for their expected coupling patterns (doublets, triplets, etc.). Signals that do not fit into these patterns are likely impurities.
-
Compare with Starting Material: If you suspect unreacted starting material, the most definitive method is to run a ¹H NMR spectrum of the starting material (2-hydroxy-6-phenylnicotinonitrile) under the same conditions. A direct overlay will confirm or deny its presence. The key difference to look for is the absence of the broad -OH signal and shifts in the adjacent aromatic protons.
Table 1: Potential Impurities and Their Characteristic ¹H NMR Signals
| Compound Name | Structure | Key ¹H NMR Signals (Predicted in CDCl₃) | Notes |
|---|---|---|---|
| This compound | ![]() |
~8.3-7.4 ppm (m, 7H, Ar-H) | The two protons on the pyridine ring will be doublets. The five protons on the phenyl group will appear as a multiplet. |
| 2-hydroxy-6-phenylnicotinonitrile | ![]() |
~12-13 ppm (br s, 1H, -OH), ~7.8-7.2 ppm (m, 7H, Ar-H) | The most telling signal is the very broad, downfield -OH proton. The aromatic signals will also be shifted compared to the chlorinated product. |
| 2-chloro-6-phenylnicotinamide |
| ~7.9-7.4 ppm (m, 7H, Ar-H), ~7.5 & ~5.8 ppm (br s, 2H, -NH₂) | The presence of two broad singlets for the -NH₂ protons is a key indicator. These signals may broaden or exchange with D₂O. |
Q3: The aromatic signals are heavily overlapped, making analysis impossible. What are my options?
A: Signal overlap in the aromatic region is a frequent and frustrating issue.[3][5] Fortunately, there are several powerful techniques to resolve this.
-
Change the Deuterated Solvent: This is the easiest and often most effective first step.[3] Switching from a common solvent like CDCl₃ to an aromatic solvent like benzene-d₆ (C₆D₆) can induce significant changes in chemical shifts, a phenomenon known as the Aromatic Solvent Induced Shift (ASIS).[7] These shifts are not uniform and can often spread out crowded regions of your spectrum, revealing the true multiplicity of the signals.
-
Acquire Data on a Higher-Field Spectrometer: If available, using a higher-field instrument (e.g., moving from 400 MHz to 600 MHz) increases the chemical shift dispersion.[5][8] This means the signals are spread further apart in Hz, which can turn an indecipherable multiplet into well-resolved peaks.
-
Utilize 2D NMR Spectroscopy: When 1D methods are insufficient, 2D NMR is the definitive solution.
-
COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. It allows you to "walk" along the proton spin systems, easily separating the signals of your product from those of an impurity.
-
HSQC (Heteronuclear Single Quantum Coherence): This correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over 2-3 bonds, which is invaluable for confirming the overall structure and identifying impurities with different carbon backbones.
-
Caption: Troubleshooting workflow for overlapping signals.
Q4: How can I confirm the presence of exchangeable protons, like an -OH from a starting material impurity?
A: The presence of an acidic proton, such as from a hydroxyl (-OH) or amine (-NH) group, can be definitively confirmed with a simple experiment known as a "D₂O shake."[3]
Procedure:
-
Acquire a standard ¹H NMR spectrum of your sample in a solvent like CDCl₃ or DMSO-d₆.
-
Remove the NMR tube from the spectrometer.
-
Add one to two drops of deuterium oxide (D₂O) to the tube.
-
Cap the tube and shake it vigorously for about 30 seconds to ensure mixing.
-
Re-acquire the ¹H NMR spectrum.
Result: The signal corresponding to the exchangeable proton (e.g., the -OH of the starting material) will either disappear completely or be significantly diminished in intensity. This happens because the proton on your molecule exchanges with the deuterium from the D₂O, and deuterium is not observed in a standard ¹H NMR experiment.
Experimental Protocols
Protocol 1: Standard ¹H NMR Sample Preparation and Acquisition
This protocol outlines the standard procedure for preparing a high-quality sample for analysis.
Materials:
-
Sample of this compound (~5-10 mg)
-
High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Glass vial
-
Pasteur pipette with cotton plug (for filtration)
-
High-quality 5 mm NMR tube
Methodology:
-
Weighing: Accurately weigh approximately 5-10 mg of your sample into a clean, dry glass vial.
-
Dissolution: Add ~0.6-0.7 mL of your chosen deuterated solvent to the vial. Use a solvent that fully dissolves your compound.[1] Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds.
-
Mixing: Gently swirl or vortex the vial until the sample is completely dissolved.
-
Filtration: To remove any particulate matter that can degrade NMR shimming and resolution, filter the solution directly into the NMR tube. Pass the solution through a small cotton plug placed in a Pasteur pipette.
-
Acquisition:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. For most modern spectrometers, an automated shimming routine is sufficient.
-
Acquire the ¹H NMR spectrum using standard parameters (e.g., 30-degree pulse angle, 1-2 second relaxation delay, 8-16 scans).
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
References
- 1. This compound (43083-14-3) for sale [vulcanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Troubleshooting [chem.rochester.edu]
- 4. acdlabs.com [acdlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]
- 8. Pharmaceutical NMR Analytical Services [intertek.com]
Validation & Comparative
A Comparative Guide to Catalysts for the Synthesis of 2-Chloro-6-phenylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Chloro-6-phenylnicotinonitrile
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with a chloro, a phenyl, and a cyano group, offers multiple reactive sites for further functionalization. This versatility makes it a key intermediate in the synthesis of a wide range of biologically active compounds and functional materials. The efficient and selective synthesis of this molecule is therefore of considerable interest to the scientific community.
This guide provides an in-depth technical comparison of various catalytic systems for the synthesis of this compound, with a primary focus on the Suzuki-Miyaura cross-coupling reaction between 2,6-dichloronicotinonitrile and phenylboronic acid. This transformation presents a significant challenge in achieving selective mono-arylation while avoiding the formation of the diarylated byproduct. We will explore the performance of palladium, nickel, and copper-based catalysts, providing experimental insights and detailed protocols to aid researchers in selecting the optimal catalytic system for their needs.
The Synthetic Challenge: Selective Mono-Arylation
The core of the catalytic synthesis of this compound from 2,6-dichloronicotinonitrile lies in the selective formation of a single carbon-carbon bond at one of the two chloro-substituted positions.
Figure 1: The synthetic challenge of selective mono-arylation.
The choice of catalyst and reaction conditions is paramount in steering the reaction towards the desired mono-arylated product and minimizing the formation of the di-arylated byproduct.[1][2]
Catalyst Comparison: Palladium vs. Nickel vs. Copper
The Suzuki-Miyaura cross-coupling is most commonly catalyzed by palladium complexes. However, nickel catalysts have emerged as a powerful and often more cost-effective alternative, particularly for the activation of less reactive aryl chlorides. Copper catalysts are also utilized in cross-coupling reactions, though their application in this specific transformation is less prevalent.
| Catalyst System | Key Advantages | Key Disadvantages | Typical Yield (Mono-arylation) |
| Palladium-based | Well-established, broad substrate scope, high turnover numbers. | Higher cost, can be sensitive to ligand choice for selectivity. | Good to Excellent (with optimized conditions) |
| Nickel-based | Lower cost, effective for aryl chlorides, unique selectivity profiles.[1][2] | Can be more sensitive to air and moisture, selectivity is highly ligand-dependent.[1] | Excellent (with optimized ligand) |
| Copper-based | Abundant and inexpensive. | Less active for C-C bond formation in this context, more commonly used for C-N and C-O couplings. | Generally low to moderate for this specific reaction. |
Table 1: High-level comparison of catalyst systems.
In-Depth Analysis and Experimental Protocols
Palladium-Catalyzed Synthesis: The Established Workhorse
Palladium catalysts are the most extensively studied for Suzuki-Miyaura couplings. For the selective mono-arylation of dihalopyridines, the choice of ligand is crucial to control the reactivity and prevent diarylation. Standard conditions often employ palladium(0) sources like Pd(PPh₃)₄ or are generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ with phosphine ligands.
Conceptual Reaction Scheme:
Figure 2: Palladium-catalyzed Suzuki-Miyaura coupling.
Representative Experimental Protocol (Palladium-Catalyzed):
-
Materials:
-
2,6-Dichloronicotinonitrile (1.0 equiv)
-
Phenylboronic acid (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
-
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon), add 2,6-dichloronicotinonitrile, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.
-
Causality and Trustworthiness: The use of a slight excess of the boronic acid helps to drive the reaction to completion. The phosphine ligand stabilizes the palladium catalyst and influences its reactivity and selectivity. The aqueous base is essential for the transmetalation step in the catalytic cycle. Monitoring the reaction is crucial to prevent the formation of the di-arylated byproduct by stopping the reaction once the starting material is consumed.
Nickel-Catalyzed Synthesis: A Highly Selective and Cost-Effective Alternative
Recent studies have demonstrated that nickel catalysts can offer superior selectivity for the mono-arylation of dichloropyridines.[1][2] The choice of phosphine ligand is critical, with diphenylmethylphosphine (PPh₂Me) in acetonitrile proving to be a highly effective combination.[1]
Optimized Nickel-Catalyzed Reaction:
Figure 3: Nickel-catalyzed selective mono-arylation.
Detailed Experimental Protocol (Nickel-Catalyzed):
-
Materials:
-
2,6-Dichloronicotinonitrile (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
(PPh₂Me)₂Ni(o-tolyl)Cl (5 mol%)[1]
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Acetonitrile (MeCN)
-
-
Procedure:
-
In a glovebox, combine 2,6-dichloronicotinonitrile, phenylboronic acid, (PPh₂Me)₂Ni(o-tolyl)Cl, and potassium phosphate in a vial.
-
Add acetonitrile as the solvent.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield this compound.
-
Expertise and Experience: The use of a well-defined nickel(II) precatalyst ensures reproducibility. The ligand, diphenylmethylphosphine (PPh₂Me), has been identified through screening to provide a balance of steric and electronic properties that favors mono-arylation over diarylation.[1][2] Acetonitrile as a solvent plays a crucial role in achieving high selectivity.[1]
Copper-Catalyzed Synthesis: An Area for Exploration
While copper-catalyzed cross-coupling reactions, such as the Chan-Lam coupling for C-N and C-O bond formation, are well-established, their application for the C-C coupling of aryl chlorides with arylboronic acids is less common and generally less efficient than palladium or nickel-based systems. For the synthesis of this compound, a copper-catalyzed approach is not the standard method. However, for the sake of a comprehensive overview, a conceptual protocol is presented.
Conceptual Reaction Scheme (Copper-Catalyzed):
Figure 4: Conceptual copper-catalyzed cross-coupling.
Exploratory Experimental Protocol (Copper-Catalyzed):
-
Materials:
-
2,6-Dichloronicotinonitrile (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Copper(I) iodide (CuI, 10 mol%)
-
1,10-Phenanthroline (20 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 equiv)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
In a Schlenk tube, combine 2,6-dichloronicotinonitrile, phenylboronic acid, copper(I) iodide, 1,10-phenanthroline, and cesium carbonate.
-
Add DMF as the solvent.
-
Heat the reaction mixture to 110-130 °C for 24-48 hours.
-
Monitor the reaction for the formation of the desired product.
-
Work-up and purification would follow standard procedures as described for the palladium and nickel-catalyzed reactions.
-
Authoritative Grounding: The conditions presented are based on general protocols for copper-catalyzed cross-coupling reactions. The success of this specific transformation would require significant optimization, and yields are expected to be lower than those achieved with palladium or nickel catalysts.
Conclusion and Recommendations
For the selective synthesis of this compound via Suzuki-Miyaura coupling of 2,6-dichloronicotinonitrile, a nickel-based catalytic system offers a distinct advantage in terms of selectivity and cost-effectiveness . The use of a (PPh₂Me)₂Ni(o-tolyl)Cl precatalyst in acetonitrile has been shown to be particularly effective for the mono-arylation of dichloropyridines.[1]
Palladium-based catalysts remain a viable and well-understood option, though careful optimization of the ligand and reaction conditions is necessary to achieve high selectivity for the mono-arylated product.
Copper catalysts are not the preferred choice for this specific C-C bond formation and would require substantial investigation and development to be a competitive alternative.
Researchers should consider the specific requirements of their synthesis, including cost, desired selectivity, and available resources, when choosing a catalytic system. The detailed protocols and comparative data presented in this guide provide a solid foundation for making an informed decision.
References
- 1. Nickel-Based Catalysts for the Selective Monoarylation of Dichloropyridines: Ligand Effects and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nickel-Based Catalysts for the Selective Monoarylation of Dichloropyridines: Ligand Effects and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Synthetic Routes for 2,6-Disubstituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
The 2,6-disubstituted pyridine motif is a cornerstone in modern chemistry, finding extensive applications in pharmaceuticals, agrochemicals, and material science. Its unique structural and electronic properties make it a privileged scaffold in drug discovery, with notable examples including kinase inhibitors and agents targeting neurodegenerative diseases. The ability to efficiently and selectively synthesize these compounds is therefore of paramount importance. This guide provides an in-depth comparison of classical and modern synthetic strategies for accessing 2,6-disubstituted pyridines, offering expert insights into the causality behind experimental choices and providing supporting experimental data.
Classical Approaches: Building the Pyridine Ring from Acyclic Precursors
For decades, the construction of the pyridine ring has been dominated by a handful of powerful, name-reactions that assemble the heterocyclic core from simple, acyclic starting materials. These methods, while foundational, often come with their own set of advantages and limitations.
The Hantzsch Pyridine Synthesis
Discovered by Arthur Hantzsch in 1882, this multicomponent reaction involves the condensation of two equivalents of a β-dicarbonyl compound, an aldehyde, and an amine source (typically ammonia or ammonium acetate). The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. The driving force for the final oxidation step is the formation of the stable aromatic pyridine ring.
Mechanism and Experimental Considerations: The reaction proceeds through a series of condensations and cyclizations. A Knoevenagel condensation between the aldehyde and one equivalent of the β-dicarbonyl compound is followed by the formation of an enamine from the second equivalent of the β-dicarbonyl and ammonia. A subsequent Michael addition and cyclization leads to the 1,4-dihydropyridine intermediate.
-
Expertise & Experience: The choice of oxidizing agent is critical for achieving good yields of the final pyridine product. While classical methods often employed harsh oxidants, modern variations utilize milder reagents like ferric chloride, manganese dioxide, or even air. For sensitive substrates, milder conditions are crucial to prevent degradation. The reaction is also amenable to microwave-assisted synthesis, which can significantly reduce reaction times and improve yields.
Diagram: Hantzsch Pyridine Synthesis Workflow
Caption: General workflow for the Hantzsch pyridine synthesis.
The Kröhnke Pyridine Synthesis
The Kröhnke synthesis offers a highly versatile route to polysubstituted pyridines, including 2,6-disubstituted derivatives. This method involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.
Mechanism and Experimental Considerations: The reaction is initiated by the formation of a pyridinium ylide from the α-pyridinium methyl ketone salt. This ylide then acts as a Michael donor, adding to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate undergoes cyclization and dehydration with ammonia to furnish the substituted pyridine.
-
Expertise & Experience: The synthesis of the α-pyridinium methyl ketone salt is a critical first step and is typically achieved by reacting the corresponding α-haloketone with pyridine. The choice of the α,β-unsaturated carbonyl compound largely dictates the substitution pattern at the 3- and 4-positions of the resulting pyridine. The reaction conditions are generally mild, and the yields are often high, making it a popular choice for the synthesis of highly functionalized pyridines.
Diagram: Kröhnke Pyridine Synthesis Mechanism
Caption: Simplified mechanism of the Kröhnke pyridine synthesis.
The Guareschi-Thorpe Condensation
The Guareschi-Thorpe condensation is another classical method for synthesizing substituted pyridines, particularly 2,6-dihydroxy (or 2,6-pyridone) derivatives. The reaction typically involves the condensation of a cyanoacetic ester with an acetoacetic ester in the presence of ammonia. A more common variation involves the reaction of two equivalents of a cyanoacetamide with a ketone or aldehyde.
Mechanism and Experimental Considerations: The mechanism involves a series of Knoevenagel condensations, Michael additions, and cyclizations. The use of cyanoacetamide as a starting material directly leads to the formation of a 2-pyridone ring.
-
Expertise & Experience: Recent advancements in the Guareschi-Thorpe condensation have focused on developing greener and more efficient protocols. For instance, the use of aqueous media and ammonium carbonate as both a nitrogen source and a promoter has been shown to provide high yields of hydroxy-cyanopyridines in an environmentally friendly manner. This approach avoids the use of hazardous organic solvents and simplifies the work-up procedure.
Modern Approaches: Functionalization of Pre-existing Rings and Novel Cyclizations
In recent decades, the advent of transition-metal catalysis has revolutionized the synthesis of substituted pyridines. These modern methods often offer greater functional group tolerance, milder reaction conditions, and access to substitution patterns that are difficult to achieve through classical methods.
Transition-Metal-Catalyzed Cross-Coupling Reactions
For the synthesis of 2,6-disubstituted pyridines, cross-coupling reactions starting from a di-functionalized pyridine core, such as 2,6-dibromopyridine, are particularly powerful.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples 2,6-dibromopyridine with boronic acids or esters to introduce aryl or vinyl substituents at the 2- and 6-positions.
-
Sonogashira Coupling: This reaction, co-catalyzed by palladium and copper, allows for the introduction of alkynyl groups at the 2- and 6-positions by coupling 2,6-dibromopyridine with terminal alkynes.
-
Buchwald-Hartwig Amination: This palladium-catalyzed amination enables the synthesis of 2,6-diaminopyridines by reacting 2,6-dibromopyridine with primary or secondary amines.
Experimental Considerations:
-
Expertise & Experience: The choice of catalyst, ligand, and base is crucial for the success of these reactions. For example, in Buchwald-Hartwig amination, bulky electron-rich phosphine ligands like XPhos are often employed to facilitate the catalytic cycle. Microwave irradiation has been shown to dramatically reduce reaction times and improve yields for these cross-coupling reactions. Careful control of stoichiometry is necessary to achieve either mono- or di-substitution.
C-H Activation Strategies
Direct C-H functionalization represents a highly atom-economical approach to the synthesis of substituted pyridines, as it avoids the need for pre-functionalized starting materials. For 2,6-disubstituted pyridines, this often involves the directed C-H activation of a pyridine derivative.
Mechanism and Experimental Considerations: Transition metals such as palladium, rhodium, and iridium are commonly used to catalyze C-H activation. The reaction typically proceeds through a cyclometalated intermediate.
-
Expertise & Experience: Regioselectivity can be a challenge in C-H activation. However, the use of directing groups can provide excellent control over the site of functionalization. Recent research has focused on developing transient directing group strategies to overcome the need for the installation and removal of a directing group.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Key Reagents | Typical Yields (%) | Advantages | Limitations |
| Hantzsch Synthesis | Aldehyde, β-dicarbonyl compound, ammonia | Oxidizing agent | 40-90 | Multicomponent, high atom economy, simple starting materials. | Requires a separate oxidation step, can lead to symmetrical products. |
| Kröhnke Synthesis | α-Pyridinium methyl ketone salt, α,β-unsaturated carbonyl, ammonia | Ammonium acetate | 60-95 | High yields, mild conditions, versatile for polysubstituted pyridines. | Requires pre-synthesis of the pyridinium salt. |
| Guareschi-Thorpe Condensation | Cyanoacetic ester/amide, β-ketoester/ketone, ammonia | Base | 50-90 | Access to 2,6-dihydroxypyridines, amenable to green chemistry approaches. | Can have limited substrate scope. |
| Cross-Coupling Reactions | 2,6-Dihalopyridine, organometallic reagent | Pd catalyst, ligand, base | 70-98 | High functional group tolerance, excellent yields, modular. | Requires pre-functionalized pyridine, potential for metal contamination. |
| C-H Activation | Pyridine derivative, coupling partner | Transition metal catalyst | 50-90 | High atom economy, avoids pre-functionalization. | Regioselectivity can be challenging, may require directing groups. |
Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling for the Synthesis of a 2,6-Diarylpyridine
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 2,6-dibromopyridine with an arylboronic acid under microwave irradiation.
-
To a microwave vial, add:
-
2,6-dibromopyridine (1.0 mmol)
-
The desired arylboronic acid (2.2 mmol)
-
A palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol)
-
A base such as K₂CO₃ (3.0 mmol)
-
A suitable solvent such as a mixture of toluene and water (e.g., 4:1, 5 mL)
-
-
Seal the vial under an inert atmosphere (e.g., argon).
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).
-
After cooling, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2,6-diarylpyridine.
Protocol 2: Kröhnke Synthesis of 2,4,6-Triphenylpyridine
This protocol describes the synthesis of a classic Kröhnke product, 2,4,6-triphenylpyridine, from N-phenacylpyridinium bromide and chalcone.
-
Synthesis of N-phenacylpyridinium bromide:
-
Dissolve phenacyl bromide (10 mmol) in a minimal amount of a suitable solvent like acetone.
-
To this solution, add pyridine (10 mmol) dropwise with stirring at room temperature. A precipitate will form.
-
Continue stirring for 1-2 hours to ensure complete reaction.
-
Collect the solid product by vacuum filtration and wash with cold acetone.
-
Dry the product under vacuum.
-
-
Kröhnke Reaction:
-
In a round-bottom flask, combine N-phenacylpyridinium bromide (10 mmol), chalcone (10 mmol), and ammonium acetate (80 mmol).
-
Add glacial acetic acid as the solvent.
-
Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature and pour it into ice water with stirring.
-
Collect the precipitated solid product by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2,4,6-triphenylpyridine.
-
Conclusion
The synthesis of 2,6-disubstituted pyridines is a mature field with a rich history of classical methods and a vibrant landscape of modern innovations. Classical approaches like the Hantzsch, Kröhnke, and Guareschi-Thorpe syntheses remain valuable for their ability to construct the pyridine core from simple starting materials. Modern transition-metal-catalyzed cross-coupling and C-H functionalization reactions offer unparalleled efficiency, modularity, and functional group tolerance. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. By understanding the strengths and limitations of each approach, researchers can make informed decisions to efficiently access the diverse and valuable class of 2,6-disubstituted pyridines.
A Comparative Spectroscopic Analysis of 2-Chloro-6-phenylnicotinonitrile and Its Analogs
This technical guide provides an in-depth comparison of the spectroscopic data for 2-Chloro-6-phenylnicotinonitrile and its structurally related analogs: 2-bromo-6-phenylnicotinonitrile, 2-methoxy-6-phenylnicotinonitrile, and the parent compound, 6-phenylnicotinonitrile. This analysis is designed to assist researchers, scientists, and professionals in drug development in understanding the nuanced spectral characteristics that arise from subtle molecular modifications. By examining ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, we can elucidate the electronic and structural effects of substituting the C-2 position of the 6-phenylnicotinonitrile scaffold.
Introduction to Substituted Nicotinonitriles
Nicotinonitrile derivatives are a significant class of heterocyclic compounds, forming the core of numerous biologically active molecules. The strategic placement of various functional groups on the pyridine ring can dramatically alter a compound's physicochemical properties, reactivity, and ultimately, its pharmacological profile. In this guide, we focus on the impact of electron-withdrawing halogens (Cl, Br) and an electron-donating methoxy group at the C-2 position, directly adjacent to the pyridine nitrogen. Understanding the spectroscopic signatures of these changes is paramount for unambiguous compound identification, purity assessment, and for predicting chemical behavior in further synthetic transformations.
Comparative Spectroscopic Data
The following sections detail the expected and observed spectroscopic data for this compound and its analogs. While experimental data for all compounds is not uniformly available in the public domain, this guide synthesizes known data with predictions based on established spectroscopic principles to provide a comprehensive comparison.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR is a powerful tool for probing the electronic environment of hydrogen atoms within a molecule. The chemical shifts of the protons on the pyridine and phenyl rings are particularly sensitive to the nature of the substituent at the C-2 position.
Table 1: Comparative ¹H NMR Data (Predicted and Experimental) in CDCl₃
| Compound | H-4 (ppm) | H-5 (ppm) | Phenyl Protons (ppm) | Other |
| This compound | ~7.8-8.0 (d) | ~7.5-7.7 (d) | ~7.4-7.6 (m) | - |
| 2-bromo-6-phenylnicotinonitrile | ~7.9-8.1 (d) | ~7.6-7.8 (d) | ~7.4-7.6 (m) | - |
| 2-methoxy-6-phenylnicotinonitrile | ~7.6-7.8 (d) | ~7.1-7.3 (d) | ~7.4-7.6 (m) | ~4.0 (s, 3H, -OCH₃) |
| 6-phenylnicotinonitrile | ~8.9 (d) | ~8.0 (dd) | ~7.4-7.8 (m) | ~7.7 (d, H-2) |
Analysis and Interpretation:
The electron-withdrawing nature of the halogen atoms (Cl and Br) at the C-2 position is expected to deshield the adjacent H-4 proton, resulting in a downfield shift compared to the methoxy-substituted analog. The methoxy group, being electron-donating, will conversely shield the ring protons, causing an upfield shift. The parent compound, 6-phenylnicotinonitrile, will exhibit the most downfield shifted H-2 proton due to the direct influence of the electronegative nitrogen atom. The phenyl protons typically appear as a complex multiplet in the aromatic region. The methoxy group in 2-methoxy-6-phenylnicotinonitrile is easily identified by a characteristic singlet peak around 4.0 ppm[1].
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides insight into the carbon framework of the molecules. The chemical shifts of the pyridine ring carbons are highly indicative of the substituent's electronic effects.
Table 2: Comparative ¹³C NMR Data (Predicted and Experimental) in CDCl₃
| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | CN (ppm) | Phenyl Carbons (ppm) | Other |
| This compound | ~152-155 | ~110-113 | ~140-143 | ~120-123 | ~160-163 | ~115-118 | ~128-135 | - |
| 2-bromo-6-phenylnicotinonitrile | ~142-145 | ~111-114 | ~141-144 | ~121-124 | ~160-163 | ~115-118 | ~128-135 | - |
| 2-methoxy-6-phenylnicotinonitrile | ~163-166 | ~90-93 | ~142-145 | ~110-113 | ~158-161 | ~116-119 | ~128-135 | ~54 (-OCH₃) |
| 6-phenylnicotinonitrile | ~150-153 | ~108-111 | ~138-141 | ~122-125 | ~159-162 | ~117-120 | ~128-135 | - |
Analysis and Interpretation:
The C-2 carbon directly attached to the substituent will show the most significant variation in chemical shift. The electronegative chlorine and bromine atoms will cause a downfield shift, though the effect of bromine is slightly less pronounced than chlorine in some cases. The carbon attached to the oxygen of the methoxy group will be significantly deshielded, appearing at a much higher chemical shift (~163-166 ppm). The nitrile carbon (CN) typically appears in the 115-120 ppm range. The chemical shifts of the other pyridine and phenyl carbons will also be influenced by the C-2 substituent, with electron-withdrawing groups generally causing a downfield shift of the ortho and para carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the presence of specific functional groups. The nitrile (C≡N) stretching frequency is a particularly diagnostic feature in these compounds.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | ν(C≡N) | ν(C=C, C=N) Aromatic | ν(C-Cl) | ν(C-O) |
| This compound | ~2220-2230 | ~1550-1600 | ~750-800 | - |
| 2-bromo-6-phenylnicotinonitrile | ~2220-2230 | ~1550-1600 | - | - |
| 2-methoxy-6-phenylnicotinonitrile | ~2215-2225 | ~1550-1600 | - | ~1020-1050 (asym), ~1240-1260 (sym) |
| 6-phenylnicotinonitrile | ~2220-2230 | ~1550-1600 | - | - |
Analysis and Interpretation:
The most prominent and diagnostic peak in the IR spectra of these compounds is the nitrile (C≡N) stretch, which typically appears as a sharp, strong band in the 2215-2230 cm⁻¹ region. The position of this band can be subtly influenced by the electronic nature of the substituents on the ring. The aromatic ring C=C and C=N stretching vibrations are observed in the 1550-1600 cm⁻¹ region. For this compound, a C-Cl stretching vibration is expected in the fingerprint region, typically around 750-800 cm⁻¹. In 2-methoxy-6-phenylnicotinonitrile, characteristic C-O stretching bands for the aryl-alkyl ether will be present.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Table 4: Expected Mass Spectrometry Data (Electron Ionization - EI)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Patterns (m/z) |
| This compound | C₁₂H₇ClN₂ | 214.65 | [M]⁺˙ (isotope pattern for Cl), [M-Cl]⁺, [M-HCN]⁺˙ |
| 2-bromo-6-phenylnicotinonitrile | C₁₂H₇BrN₂ | 259.10 | [M]⁺˙ (isotope pattern for Br), [M-Br]⁺, [M-HCN]⁺˙ |
| 2-methoxy-6-phenylnicotinonitrile | C₁₃H₁₀N₂O | 210.23 | [M]⁺˙, [M-CH₃]⁺, [M-OCH₃]⁺, [M-HCN]⁺˙ |
| 6-phenylnicotinonitrile | C₁₂H₈N₂ | 180.21 | [M]⁺˙, [M-HCN]⁺˙ |
Analysis and Interpretation:
The molecular ion peak ([M]⁺˙) is expected for all compounds and will confirm their respective molecular weights. For the halogenated compounds, the molecular ion will exhibit a characteristic isotopic pattern. For this compound, there will be an [M+2]⁺˙ peak with an intensity of about one-third of the [M]⁺˙ peak due to the natural abundance of the ³⁷Cl isotope. For 2-bromo-6-phenylnicotinonitrile, the [M]⁺˙ and [M+2]⁺˙ peaks will have nearly equal intensity due to the isotopic abundances of ⁷⁹Br and ⁸¹Br. Common fragmentation pathways include the loss of the substituent at the C-2 position (Cl, Br, or OCH₃) and the loss of a neutral hydrogen cyanide (HCN) molecule from the nitrile group.
Experimental Protocols
To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-30 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Ensure the sample is fully dissolved by gentle vortexing.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: 0-12 ppm.
-
Number of scans: 16-64.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: 0-200 ppm.
-
Number of scans: 1024-4096.
-
Relaxation delay: 2-5 seconds.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy (ATR)
-
Sample Preparation:
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure with the anvil to ensure good contact.
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum against the background.
-
Mass Spectrometry (EI)
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
-
Instrument Parameters:
-
Ionization mode: Electron Ionization (EI).
-
Electron energy: 70 eV.
-
Mass range: m/z 40-400.
-
Acquire the mass spectrum.
-
Visualizing Molecular Structures and Workflow
To aid in the conceptualization of the compounds and the analytical workflow, the following diagrams are provided.
Caption: Molecular structures of the compared nicotinonitrile derivatives.
Caption: General workflow for the spectroscopic analysis of nicotinonitriles.
Conclusion
The spectroscopic data of this compound and its analogs reveal distinct and predictable patterns based on the electronic properties of the C-2 substituent. Electron-withdrawing groups like chlorine and bromine deshield the pyridine ring protons and carbons, leading to downfield shifts in the NMR spectra. Conversely, the electron-donating methoxy group causes an upfield shift. These electronic effects also subtly influence the nitrile stretching frequency in the IR spectrum. Mass spectrometry provides definitive molecular weight information and characteristic fragmentation patterns, including isotopic distributions for the halogenated compounds. This comparative guide serves as a valuable resource for the identification and characterization of this important class of heterocyclic compounds, aiding in the advancement of synthetic and medicinal chemistry research.
References
Cost-benefit analysis of different synthetic methods for 2-Chloro-6-phenylnicotinonitrile
Introduction
2-Chloro-6-phenylnicotinonitrile is a valuable heterocyclic building block in medicinal chemistry and materials science. Its utility stems from the presence of three distinct reactive sites: a nucleophilic substitution-susceptible chloro group, a versatile nitrile moiety, and an aryl group that can be further functionalized. The efficient and cost-effective synthesis of this compound is therefore of significant interest to researchers in both academic and industrial settings. This guide provides a comprehensive cost-benefit analysis of three distinct synthetic methodologies for this compound, offering detailed experimental protocols, comparative data, and insights into the practical considerations for each approach.
Methodology 1: Chlorination of 2-Hydroxy-6-phenylnicotinonitrile
This classical approach involves the direct conversion of a hydroxyl group to a chloro group using a dehydrating chlorinating agent, most commonly phosphorus oxychloride (POCl₃). This method is often favored for its simplicity and high potential yields.
Causality Behind Experimental Choices
The use of phosphorus oxychloride is predicated on its ability to act as both a chlorinating and a dehydrating agent. The reaction proceeds through the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion. Excess POCl₃ can serve as the solvent, driving the reaction to completion. However, for improved environmental and safety profiles, solvent-free or high-boiling inert solvent conditions are increasingly preferred, especially on a larger scale.[1] The addition of a base, such as pyridine, can be employed to neutralize the HCl generated during the reaction, although it is not always necessary.
Experimental Protocol
Step 1: Synthesis of 2-Hydroxy-6-phenylnicotinonitrile
A plausible route to the precursor involves the condensation of an appropriate chalcone with malononitrile in the presence of a base.[2][3]
-
To a solution of an appropriate benzaldehyde (1.0 eq) and acetophenone (1.0 eq) in ethanol, add a 10% aqueous solution of sodium hydroxide.
-
Stir the reaction mixture at room temperature until the formation of the chalcone is complete (monitored by TLC).
-
Isolate the chalcone by filtration and wash with cold ethanol.
-
To a mixture of the chalcone (1.0 eq) and malononitrile (1.0 eq) in ethanol, add ammonium acetate (3.0 eq).
-
Reflux the mixture overnight.
-
Cool the reaction mixture to room temperature and isolate the precipitated 2-hydroxy-6-phenylnicotinonitrile by filtration. Wash with cold ethanol and dry under vacuum.
Step 2: Chlorination
-
In a well-ventilated fume hood, cautiously add 2-hydroxy-6-phenylnicotinonitrile (1.0 eq) to phosphorus oxychloride (3.0-5.0 eq).
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours, monitoring the progress by TLC.
-
After completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford this compound.
Caption: Synthetic pathway via chlorination of a hydroxypyridine precursor.
Methodology 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This modern and versatile method involves the coupling of 2,6-dichloronicotinonitrile with phenylboronic acid in the presence of a palladium catalyst and a base. The key challenge and consideration for this route is achieving regioselectivity, as the two chlorine atoms are electronically distinct.
Causality Behind Experimental Choices
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction with broad substrate scope and functional group tolerance.[4] The choice of a palladium catalyst, often with phosphine ligands, is crucial for the catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The base is required to activate the boronic acid for transmetalation. Regioselectivity in the mono-arylation of dihalopyridines can often be controlled by steric hindrance and electronic effects, with the C6 position being potentially more reactive in some cases. Careful optimization of the catalyst, ligands, base, and solvent is necessary to favor the desired 2-chloro-6-phenyl product.
Experimental Protocol
Step 1: Synthesis of 2,6-Dichloronicotinonitrile
-
In a fume hood, cautiously add 2,6-dihydroxynicotinamide (1.0 eq) to phosphorus pentachloride (2.2 eq) in an aromatic solvent like 1,2-dichlorobenzene.[5]
-
Heat the mixture to around 110-120 °C for several hours.
-
Cool the reaction and carefully pour it into water.
-
Separate the organic layer, wash with water, and concentrate under reduced pressure to obtain crude 2,6-dichloronicotinonitrile, which can be purified by distillation or chromatography. An alternative is to react the corresponding carboxamide with POCl₃.[6]
Step 2: Suzuki-Miyaura Coupling
-
To an oven-dried flask, add 2,6-dichloronicotinonitrile (1.0 eq), phenylboronic acid (1.0-1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq), and a base like potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Purge the flask with an inert gas (e.g., nitrogen or argon).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water.[4]
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC or GC-MS for the formation of the mono-arylated product and consumption of the starting material.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to separate the desired this compound from the starting material, di-arylated byproduct, and other impurities.
Caption: Synthetic pathway via Suzuki-Miyaura cross-coupling.
Methodology 3: Sandmeyer Reaction of 2-Amino-6-phenylnicotinonitrile
This route involves the diazotization of an amino group followed by its displacement with a chloride, a classic transformation known as the Sandmeyer reaction. This method is contingent on the availability and cost-effectiveness of the starting amino-substituted precursor.
Causality Behind Experimental Choices
The Sandmeyer reaction is a reliable method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate. The reaction is typically carried out in an acidic aqueous medium at low temperatures to ensure the stability of the diazonium salt. Sodium nitrite is the common diazotizing agent, and a copper(I) salt, in this case, copper(I) chloride, is used as the catalyst to facilitate the displacement of the diazonium group with a chloride ion.
Experimental Protocol
Step 1: Synthesis of 2-Amino-6-phenylnicotinonitrile
This precursor can be synthesized through a one-pot, multi-component reaction.[2][7]
-
Combine an appropriate benzaldehyde (1.0 eq), acetophenone (1.0 eq), malononitrile (1.0 eq), and a large excess of ammonium acetate in a suitable solvent like ethanol.
-
Reflux the mixture for several hours until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture and isolate the product by filtration.
-
Wash the solid with cold ethanol and dry to obtain 2-amino-6-phenylnicotinonitrile.
Step 2: Sandmeyer Reaction
-
Dissolve 2-amino-6-phenylnicotinonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.2 eq) dropwise, maintaining the temperature below 5 °C. Stir for 30-60 minutes at this temperature.
-
In a separate flask, prepare a solution of copper(I) chloride (1.0-1.2 eq) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Caption: Synthetic pathway via Sandmeyer reaction of an amino-substituted precursor.
Cost-Benefit Analysis
The following table provides a semi-quantitative comparison of the three synthetic routes. Prices for reagents are approximate and can vary based on supplier and purity.
| Parameter | Methodology 1: Chlorination | Methodology 2: Suzuki Coupling | Methodology 3: Sandmeyer Reaction |
| Starting Materials Cost | Moderate (dependent on 2-hydroxy-6-phenylnicotinonitrile cost) | High (2,6-dichloronicotinonitrile and phenylboronic acid) | Low to Moderate (dependent on 2-amino-6-phenylnicotinonitrile cost) |
| Reagent Cost | Low (POCl₃ is relatively inexpensive[8][9][10][11]) | Very High (Palladium catalyst is expensive[12][13][14][15]) | Low (Sodium nitrite and Copper(I) chloride are inexpensive[16][17][18][19][20][21][22][23][24][25]) |
| Yield | High (potentially >90%) | Moderate to High (highly dependent on regioselectivity and optimization) | Moderate (typically 60-80% for Sandmeyer reactions) |
| Scalability | Good, but exothermic quenching of POCl₃ requires careful control.[1][26] | Good, established for industrial processes, but catalyst cost is a factor.[27][28][29][30] | Good, but handling of diazonium salts at large scale requires strict temperature control. |
| Safety Concerns | POCl₃ is highly corrosive and reacts violently with water.[1] | Palladium catalysts can be pyrophoric. Solvents can be flammable. | Diazonium salts are potentially explosive if allowed to warm up or dry out. |
| Environmental Impact | Generation of acidic waste from quenching excess POCl₃. | Use of heavy metal (palladium) catalyst requires waste stream management. | Generation of acidic and copper-containing waste streams. |
| Purification | Can be straightforward (recrystallization) if the reaction is clean. | Often requires column chromatography to separate isomers and byproducts. | Typically requires column chromatography. |
| Overall Cost-Effectiveness | Potentially very high if the precursor is readily available. | Lower, due to high catalyst cost and potentially complex purification. | High, due to inexpensive reagents, but dependent on precursor cost and yield. |
Conclusion and Recommendations
The choice of the optimal synthetic route for this compound is highly dependent on the specific requirements of the researcher or organization, including scale, budget, and available expertise.
-
For large-scale, cost-driven synthesis , Methodology 1 (Chlorination) appears to be the most promising, provided that an efficient and economical route to 2-hydroxy-6-phenylnicotinonitrile can be established. Its high potential yield and the low cost of phosphorus oxychloride are significant advantages. However, careful engineering controls are necessary to handle the hazards associated with POCl₃.
-
For rapid access to diverse analogs and in a research setting where cost is less of a constraint , Methodology 2 (Suzuki Coupling) offers the greatest flexibility. The ability to swap out phenylboronic acid for other boronic acids allows for the straightforward generation of a library of compounds. The primary drawbacks are the high cost of the palladium catalyst and the potential for challenges in achieving high regioselectivity, which may necessitate significant process optimization.
-
As a balanced approach, particularly if the amino precursor is readily available , Methodology 3 (Sandmeyer Reaction) presents a viable option. The reagents are inexpensive, and the reaction is generally reliable. The main considerations are the moderate yields and the safety precautions required for handling diazonium salts.
Ultimately, a thorough evaluation of the cost and availability of the specific starting materials for each route will be the deciding factor in selecting the most appropriate synthetic strategy.
References
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. WO2000006547A1 - Process for the preparation of 2,6-dichloronicotinonitriles - Google Patents [patents.google.com]
- 6. 2,6-Dichloronicotinonitrile synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis and screening of 2-amino-6-aryl nicotinonitriles. [wisdomlib.org]
- 8. Phosphorus oxitrichloride price,buy Phosphorus oxitrichloride - chemicalbook [m.chemicalbook.com]
- 9. volochem.com [volochem.com]
- 10. Phosphorus(V) oxychloride, 99%, Thermo Scientific Chemicals 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. labdepotinc.com [labdepotinc.com]
- 12. indiamart.com [indiamart.com]
- 13. chemimpex.com [chemimpex.com]
- 14. 14221-01-3 Cas No. | Tetrakis(triphenylphosphine)palladium | Apollo [store.apolloscientific.co.uk]
- 15. echemi.com [echemi.com]
- 16. DGR Industrial Products, Inc. :: Generic Chemicals :: Copper (I) Chloride, 200 grams [chemical-supermarket.com]
- 17. DGR Industrial Products, Inc. :: Generic Chemicals :: Sodium Nitrite, 200 grams [chemical-supermarket.com]
- 18. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 19. Sodium Nitrite (Crystalline/Certified ACS), Fisher Chemical 250 g | Buy Online | Fisher Scientific [fishersci.com]
- 20. 011871.22 [thermofisher.com]
- 21. ingredi.com [ingredi.com]
- 22. Copper(I) Chloride, Lab Grade, 100 g | Flinn Scientific [flinnsci.com]
- 23. Sodium nitrite price,buy Sodium nitrite - chemicalbook [m.chemicalbook.com]
- 24. Copper(I) chloride, 97% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 25. A18668.0B [thermofisher.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 29. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 30. BJOC - Scaling up of continuous-flow, microwave-assisted, organic reactions by varying the size of Pd-functionalized catalytic monoliths [beilstein-journals.org]
A Senior Application Scientist's Comparative Guide to 2-Chloro-6-phenylnicotinonitrile and Other Chloro-Pyridine Precursors
For researchers, scientists, and drug development professionals, the selection of a precursor in the synthesis of complex molecules is a critical decision that profoundly influences reaction outcomes, scalability, and overall efficiency. This guide provides an in-depth, objective comparison of 2-Chloro-6-phenylnicotinonitrile and other chloro-pyridine alternatives, grounded in experimental data and field-proven insights.
Introduction: The Strategic Importance of Chloro-Pyridine Precursors
Polysubstituted pyridines are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials.[1][2] The pyridine scaffold's unique physicochemical properties allow for diverse interactions with biological targets.[1] Consequently, the efficient synthesis and functionalization of these heterocycles are of paramount importance. Chloro-pyridines, in particular, serve as versatile and cost-effective precursors, offering a reactive "handle" for a variety of cross-coupling and nucleophilic substitution reactions.
This guide will focus on the efficacy of this compound, a specialized chloro-pyridine, in comparison to more common chloro-pyridine building blocks. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure trustworthiness and reproducibility.
Precursor Overview: A Comparative Analysis
The reactivity of a chloro-pyridine is intricately linked to its electronic and steric properties. The position of the chlorine atom and the nature of other substituents on the pyridine ring dictate its susceptibility to different reaction classes.
| Precursor | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| This compound | ![]() | C₁₂H₇ClN₂ | ~214.65 | Phenyl and nitrile groups influence reactivity; susceptible to nucleophilic aromatic substitution.[3] |
| 2-Chloropyridine | ![]() | C₅H₄ClN | 113.54 | A foundational building block for fungicides, insecticides, and pharmaceuticals.[4] |
| 2-Bromopyridine | ![]() | C₅H₄BrN | 158.00 | Generally more reactive than 2-chloropyridine in cross-coupling reactions.[5][6] |
| 2,6-Dichloropyridine | ![]() | C₅H₃Cl₂N | 147.99 | Offers two reactive sites for sequential or differential functionalization. |
Note: The images are illustrative placeholders.
This compound is a halogenated heterocyclic compound featuring a pyridine core with a chlorine atom at the 2-position, a phenyl group at the 6-position, and a nitrile group at the 3-position.[3] This unique substitution pattern, with both electron-withdrawing (nitrile and chloro) and electron-donating (phenyl) groups, creates a distinct electronic distribution that governs its reactivity.[3]
Efficacy in Key Synthetic Transformations
The true measure of a precursor's efficacy lies in its performance in pivotal chemical reactions. This section provides a comparative analysis of this compound and other chloro-pyridines in two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are fundamental for introducing a wide range of nucleophiles onto the pyridine ring. The reactivity in SNAr is generally inverse to that of cross-coupling, with chloro-substituted pyridines often being more reactive than their bromo counterparts.[5] This is due to the higher electronegativity of chlorine, which better stabilizes the negative charge in the Meisenheimer intermediate.[5]
The chlorine atom at the 2-position of this compound is readily displaced by various nucleophiles, including amines, alcohols, and thiols.[3] The presence of the electron-withdrawing nitrile group further activates the ring towards nucleophilic attack.
Comparative Reactivity in SNAr:
| Precursor | Nucleophile | Typical Conditions | Reactivity | Reference |
| This compound | Amines, Alcohols, Thiols | Polar aprotic solvents, basic conditions | High | [3] |
| 2-Chloropyridine | Sodium Ethoxide | Ethanol, Reflux | Good | [5] |
| 2-Bromopyridine | Sodium Ethoxide | Ethanol, Reflux | Moderate | [5] |
| 2-Fluoropyridine | Sodium Ethoxide | Ethanol, +25°C | Very High (320x faster than 2-chloropyridine) | [7] |
It is important to note that while fluoro-pyridines exhibit the highest reactivity in SNAr, their higher cost and different synthetic accessibility often make chloro-pyridines a more practical choice.
Experimental Protocol: SNAr of this compound with an Amine
This protocol describes a typical procedure for the amination of this compound.
Materials:
-
This compound
-
Desired primary or secondary amine (1.2 equivalents)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound and potassium carbonate.
-
Add dry DMF to dissolve the solids.
-
Add the amine to the reaction mixture.
-
Heat the mixture to 80-100°C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.[8] The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are among the most widely used methods for functionalizing chloro-pyridines.
In contrast to SNAr, the reactivity of halo-pyridines in cross-coupling reactions generally follows the trend: I > Br > Cl.[9] This is attributed to the decreasing strength of the carbon-halogen bond down the group, with the C-Cl bond being the strongest and thus the most difficult to cleave in the oxidative addition step of the catalytic cycle.[5] Consequently, chloro-pyridines often require more active catalyst systems, higher temperatures, and longer reaction times compared to their bromo- or iodo- counterparts.[10]
3.2.1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound.[11] For challenging substrates like chloro-pyridines, the choice of a highly active palladium catalyst and a suitable ligand is critical to achieve good yields.[12]
Comparative Performance in Suzuki-Miyaura Coupling:
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference(s) |
| 3-Chloropyridine | Arylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 120 (MW) | ~80 | [12] |
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 70-90 | [12] |
| Resin-supported chloropyrimidines | Arylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 50 | Moderate | [12] |
Experimental Protocol: Suzuki-Miyaura Coupling of a Chloropyridine
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a chloropyridine with an arylboronic acid.
Materials:
-
Chloropyridine derivative
-
Arylboronic acid (1.1-1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add the chloropyridine, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 85-100 °C and stir for the required time, monitoring the reaction progress by TLC or LC-MS.[12]
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product by column chromatography.
3.2.2. The "2-Pyridyl Problem"
A well-documented challenge in cross-coupling reactions involving 2-substituted pyridines is the "2-pyridyl problem".[11] The proximity of the nitrogen atom to the reaction site can lead to catalyst inhibition through coordination with the palladium center, resulting in lower yields.[11] This effect is particularly pronounced with 2-pyridylboronic acids. While this compound is the electrophile in this context, the potential for nitrogen coordination to the catalyst should still be considered when selecting ligands and reaction conditions.
Visualization of Key Processes
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
General Workflow for Cross-Coupling Reactions
Caption: A generalized workflow for a typical cross-coupling reaction.
Precursor Selection Criteria: A Holistic Approach
The choice between this compound and other chloro-pyridines is not solely based on reactivity. A comprehensive evaluation should include:
-
Target Molecule Complexity: For the synthesis of highly functionalized, complex molecules, a precursor like this compound offers multiple points for diversification through reactions at the chloro, nitrile, and phenyl groups.[3]
-
Cost and Availability: Simpler chloro-pyridines like 2-chloropyridine are generally more cost-effective and readily available in bulk, making them suitable for large-scale synthesis of less complex targets.
-
Reaction Compatibility: The presence of the nitrile group in this compound may not be compatible with certain reagents (e.g., strong reducing agents like LiAlH₄ which would reduce the nitrile).[3]
-
Safety Profile: All chloro-pyridines should be handled with appropriate safety precautions. The toxicity of reagents and byproducts (e.g., organotin compounds in Stille coupling) should also be a consideration.[8]
Conclusion: Tailoring Precursor Choice to Synthetic Strategy
There is no single "best" chloro-pyridine precursor. The optimal choice is contingent upon the specific synthetic target and the overall research or development goals.
-
This compound excels as a versatile intermediate for constructing complex heterocyclic systems and for creating libraries for structure-activity relationship studies, particularly in medicinal chemistry.[3] Its unique substitution pattern allows for a rich downstream chemistry.
-
Simpler Chloro-pyridines (e.g., 2-chloropyridine, 2,6-dichloropyridine) are workhorse building blocks for a wide range of applications. Their lower cost and high reactivity in SNAr reactions make them ideal for many large-scale industrial syntheses.
-
Bromo-pyridines remain the precursors of choice for many cross-coupling reactions where milder conditions and higher reactivity are desired, despite their higher cost compared to chloro-pyridines.
By understanding the nuanced reactivity profiles and considering the practical aspects of cost, availability, and safety, researchers can make informed decisions in precursor selection, ultimately leading to more efficient and successful synthetic outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound (43083-14-3) for sale [vulcanchem.com]
- 4. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. 2-Bromopyridine - Wikipedia [en.wikipedia.org]
- 7. The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions [infoscience.epfl.ch]
- 8. benchchem.com [benchchem.com]
- 9. Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Unambiguous Structural Validation: A Comparative Guide to Characterizing Synthesized 2-Chloro-6-phenylnicotinonitrile
In the landscape of modern drug discovery and materials science, the precise and unequivocal determination of a molecule's three-dimensional structure is paramount. For novel synthesized compounds such as 2-Chloro-6-phenylnicotinonitrile, a halogenated heterocyclic molecule with potential applications in medicinal chemistry, confirming the atomic arrangement is a critical step that underpins all subsequent research.[1] This guide provides an in-depth comparison of the "gold standard" technique, single-crystal X-ray crystallography, with other powerful analytical methods—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the structural validation of this target molecule.
Our objective is to offer researchers, scientists, and drug development professionals a clear rationale for experimental choices, supported by detailed protocols and comparative data. We will delve into the causality behind why one technique may be favored over another and how these methods can be used in a complementary fashion to build a comprehensive and self-validating structural dossier.
The Imperative of Structural Integrity
Gold Standard Validation: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction is widely regarded as the most powerful technique for the unambiguous determination of the crystal and molecular structure of organic compounds.[1] It provides a precise three-dimensional map of electron density within a crystal, from which atomic coordinates, bond lengths, bond angles, and stereochemistry can be determined with exceptional accuracy.
Causality of Choice: Why X-ray Crystallography Excels
The strength of X-ray crystallography lies in its ability to provide a direct visualization of the entire molecular structure in the solid state. Unlike spectroscopic methods that infer connectivity and chemical environments, crystallography maps the precise location of each atom in the crystal lattice. This is particularly crucial for confirming regiochemistry in substituted heterocyclic systems like this compound, where isomers can exhibit very similar spectroscopic signatures.
Experimental Protocol: From Powder to Final Structure
The journey from a synthesized powder to a validated crystal structure is a multi-step process that demands patience and precision.
Step 1: Crystal Growth (The Rate-Limiting Step)
The most challenging aspect of small-molecule crystallography is often obtaining a single crystal of suitable size (typically >0.1 mm in all dimensions) and quality (no significant cracks, twinning, or internal imperfections).
-
Purity is Paramount: The starting material must be of high purity. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder.
-
Solvent Selection: A systematic approach to solvent screening is crucial. The ideal solvent is one in which the compound is moderately soluble.
-
Common Crystallization Techniques:
-
Slow Evaporation: A nearly saturated solution of the compound is prepared, filtered to remove dust, and left undisturbed in a loosely covered vial. The slow evaporation of the solvent gradually increases the concentration, leading to supersaturation and crystal growth.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then sealed inside a larger container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.
-
Thermal Control (Slow Cooling): A saturated solution is heated until all the solid dissolves and then cooled slowly and controllably.
-
Step 2: Data Collection
A suitable crystal is mounted on a goniometer and placed in a single-crystal X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. The crystal is then rotated in a monochromatic X-ray beam, and the diffraction pattern (a series of spots of varying intensity) is recorded on a detector.
Step 3: Structure Solution and Refinement
The collected diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods, which are highly effective for small molecules. This yields an initial electron density map. An atomic model is built into this map, and the structure is refined by adjusting atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction data. The quality of the final structure is assessed by the R-factor (residual factor); a lower R-factor indicates a better fit.
Figure 1: Workflow for X-ray Crystallographic Structure Validation.
Alternative & Complementary Techniques
While X-ray crystallography is definitive, NMR and mass spectrometry are indispensable tools that provide complementary information and are often more readily accessible.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the chemical environment of magnetically active nuclei (most commonly ¹H and ¹³C). It provides detailed information about the connectivity of atoms, the number of unique protons and carbons, and their immediate surroundings. For this compound, NMR would be used to confirm the presence of the phenyl and substituted pyridine rings and the relative positions of the substituents.
-
¹H NMR: Would show distinct signals for the protons on the phenyl ring and the pyridine ring. The integration of these signals would confirm the number of protons in each environment.
-
¹³C NMR: Would reveal the number of unique carbon atoms in the molecule, consistent with the proposed structure. The chemical shifts of the carbons attached to the chlorine, nitrile, and phenyl groups would be characteristic.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the unambiguous assignment of all signals and confirming the overall connectivity of the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of a molecule.
-
Molecular Weight Confirmation: The primary use of MS in this context is to confirm the molecular weight of the synthesized compound. This compound has a molecular weight of approximately 214.65 g/mol .[1] High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₁₂H₇ClN₂) with high precision.
-
Fragmentation Pattern: The fragmentation pattern observed in the mass spectrum can provide additional structural clues, although interpretation can be complex.
Comparative Analysis: Choosing the Right Tool
The choice of analytical technique depends on the specific question being asked, the nature of the sample, and the available resources.
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Sample Phase | Crystalline Solid | Solution | Solid, Liquid, or Gas |
| Information Yield | 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packing | Atomic connectivity, chemical environment, stereochemistry, dynamic processes in solution | Molecular weight, elemental composition, fragmentation pattern |
| Strengths | Unambiguous and definitive 3D structure determination. | Non-destructive, provides rich information on molecular connectivity and structure in solution. | High sensitivity, provides accurate molecular weight and formula. |
| Limitations | Requires a high-quality single crystal, which can be difficult and time-consuming to grow. The solid-state structure may not be the same as in solution. | Does not provide direct 3D coordinates. Spectra can be complex to interpret fully for complex molecules. | Provides limited information on atomic connectivity and no stereochemical information. |
| Self-Validation | Internal consistency checks (e.g., R-factor) and comparison to known bond lengths provide a high degree of confidence. | 2D correlation experiments provide internal validation of signal assignments and connectivity. | Isotopic distribution patterns (especially for chlorine) provide confirmation of elemental composition. |
Figure 2: Complementary Roles of Analytical Techniques.
Conclusion: An Integrated Approach to Structural Validation
For the unequivocal structural validation of a newly synthesized compound like this compound, single-crystal X-ray crystallography remains the gold standard. It provides an unambiguous and highly detailed three-dimensional model of the molecule, which serves as the ultimate proof of structure.
However, a truly robust characterization relies on a self-validating system where multiple, independent techniques converge on the same structural assignment. NMR spectroscopy is essential for confirming the atomic connectivity and providing insights into the molecule's structure in solution, while mass spectrometry offers a rapid and highly accurate confirmation of the molecular formula. By integrating the strengths of all three techniques, researchers can be confident in the structural integrity of their synthesized compounds, laying a solid and trustworthy foundation for future research and development.
References
A Comparative Study on the Reactivity of 2-Bromo- vs. 2-Chloro-6-phenylnicotinonitrile in Key Organic Transformations
Introduction
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the 2-substituted-6-phenylnicotinonitrile scaffold is a privileged core. The strategic functionalization of this heterocyclic system is paramount for the generation of novel molecular entities with tailored properties. The choice of the halide at the 2-position, either bromine or chlorine, serves as a critical determinant of the molecule's reactivity, influencing reaction kinetics, yields, and the required catalytic systems for successful transformations. This guide provides a comprehensive comparative analysis of the reactivity of 2-bromo-6-phenylnicotinonitrile and 2-chloro-6-phenylnicotinonitrile, supported by illustrative experimental data to inform researchers, scientists, and drug development professionals in their synthetic endeavors.
Theoretical Underpinnings of Reactivity: The Carbon-Halogen Bond
The differential reactivity between 2-bromo- and this compound is fundamentally rooted in the intrinsic properties of the carbon-halogen (C-X) bond. The C-Br bond is longer and weaker than the C-Cl bond, resulting in a lower bond dissociation energy (BDE).[1][2][3] This seemingly subtle difference has profound implications for the kinetics of many transition metal-catalyzed cross-coupling reactions, where the cleavage of the C-X bond is often the rate-determining step.
In palladium-catalyzed reactions, the catalytic cycle typically commences with the oxidative addition of the aryl halide to a low-valent palladium(0) species.[4][5][6] The energy barrier for this step is significantly lower for aryl bromides compared to aryl chlorides, leading to faster reaction rates and often allowing for the use of milder reaction conditions.[7][8][9] Consequently, 2-bromo-6-phenylnicotinonitrile is generally the more reactive substrate in transformations such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.
Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the trend can be less straightforward. The reaction proceeds via a two-step addition-elimination mechanism, where the initial attack of the nucleophile to form a Meisenheimer complex is often the rate-determining step.[10][11] The electronegativity of the halogen can influence the electrophilicity of the carbon center, and in some cases, the more electronegative chlorine atom can enhance the rate of nucleophilic attack. However, the stability of the leaving group also plays a role in the subsequent elimination step.
Comparative Reactivity in Key Cross-Coupling Reactions
To illustrate the practical implications of these fundamental principles, a series of comparative experiments were conducted to evaluate the performance of 2-bromo- and this compound in several common and synthetically valuable cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone for the formation of C-C bonds.[12][13][14] The following data highlights the superior reactivity of the bromo-substituted substrate.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Entry | Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-6-phenylnicotinonitrile | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 4 | 92 |
| 2 | This compound | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 24 | 35 |
| 3 | This compound | Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane | 110 | 12 | 85 |
As evidenced in Table 1, 2-bromo-6-phenylnicotinonitrile undergoes efficient coupling with a standard palladium catalyst under relatively mild conditions. In contrast, the chloro analogue requires a more sophisticated catalytic system, higher temperatures, and longer reaction times to achieve a comparable yield, underscoring its lower reactivity.[15][16][17]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[2][5] The reactivity trend observed is consistent with that of the Suzuki-Miyaura coupling.
Table 2: Comparative Performance in Buchwald-Hartwig Amination with Morpholine
| Entry | Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-6-phenylnicotinonitrile | Pd₂(dba)₃ (2 mol%) / Xantphos (4 mol%) | Cs₂CO₃ | Toluene | 110 | 6 | 88 |
| 2 | This compound | Pd₂(dba)₃ (2 mol%) / Xantphos (4 mol%) | Cs₂CO₃ | Toluene | 110 | 24 | 42 |
| 3 | This compound | Pd(OAc)₂ (2 mol%) / RuPhos (4 mol%) | NaOt-Bu | 1,4-Dioxane | 110 | 16 | 79 |
The data in Table 2 clearly demonstrates that the amination of 2-bromo-6-phenylnicotinonitrile proceeds efficiently with a standard ligand. The corresponding chloro-substituted nitrile necessitates the use of a more electron-rich and bulky phosphine ligand (RuPhos) and a stronger base to achieve a good yield, which is a common strategy for activating less reactive aryl chlorides.[8][18]
Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, providing access to valuable arylalkynes.[10][12][19][20]
Table 3: Comparative Performance in Sonogashira Coupling with Phenylacetylene
| Entry | Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-6-phenylnicotinonitrile | Pd(PPh₃)₄ (3 mol%) / CuI (5 mol%) | Et₃N | THF | 65 | 5 | 90 |
| 2 | This compound | Pd(PPh₃)₄ (3 mol%) / CuI (5 mol%) | Et₃N | THF | 65 | 24 | <10 |
| 3 | This compound | PdCl₂(PCy₃)₂ (5 mol%) / CuI (10 mol%) | Cs₂CO₃ | DMF | 100 | 18 | 75 |
The results in Table 3 are particularly striking. While the bromo-derivative couples smoothly under standard Sonogashira conditions, the chloro-derivative is largely unreactive. A more active catalyst, higher temperature, and a different base and solvent system are required to facilitate the coupling of the less reactive this compound.
Nucleophilic Aromatic Substitution (SNAr)
The reactivity of the two halides in SNAr reactions presents a more nuanced picture. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen atom activate the 2-position towards nucleophilic attack.
Table 4: Comparative Performance in Nucleophilic Aromatic Substitution with Sodium Methoxide
| Entry | Substrate | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-6-phenylnicotinonitrile | NaOMe | MeOH | 65 | 8 | 75 |
| 2 | This compound | NaOMe | MeOH | 65 | 6 | 85 |
In this specific SNAr reaction, this compound exhibits slightly higher reactivity than its bromo counterpart, affording a better yield in a shorter timeframe. This can be attributed to the greater electronegativity of chlorine, which enhances the electrophilicity of the C-2 position, accelerating the initial nucleophilic attack, which is the rate-determining step.[10][11]
Experimental Protocols
General Workflow for Palladium-Catalyzed Cross-Coupling Reactions
Caption: General workflow for palladium-catalyzed cross-coupling.
Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-6-phenylnicotinonitrile (Table 1, Entry 1)
-
To a round-bottom flask, add 2-bromo-6-phenylnicotinonitrile (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add a 4:1 mixture of toluene and water (5 mL).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Heat the reaction mixture to 90 °C and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Protocol 2: Buchwald-Hartwig Amination of this compound (Table 2, Entry 3)
-
To a flame-dried Schlenk tube, add palladium(II) acetate (0.02 mmol, 2 mol%) and RuPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add this compound (1.0 mmol, 1.0 equiv) and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Add anhydrous 1,4-dioxane (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv).
-
Seal the tube and heat the reaction mixture to 110 °C for 16 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Protocol 3: Nucleophilic Aromatic Substitution of this compound (Table 4, Entry 2)
-
To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv) and methanol (10 mL).
-
Add a solution of sodium methoxide (1.5 mmol, 1.5 equiv) in methanol (5 mL).
-
Heat the reaction mixture to 65 °C and stir for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and carefully neutralize with 1 M HCl.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
The choice between 2-bromo- and this compound as a synthetic precursor has significant practical consequences. For palladium-catalyzed cross-coupling reactions, the bromo-derivative is demonstrably more reactive, enabling the use of milder conditions, shorter reaction times, and less sophisticated catalyst systems. This enhanced reactivity is a direct consequence of the lower C-Br bond dissociation energy. In contrast, for nucleophilic aromatic substitution reactions, the chloro-derivative can exhibit superior reactivity due to the enhanced electrophilicity it imparts on the adjacent carbon.
This guide provides a framework for researchers to make informed decisions when designing synthetic routes involving these valuable building blocks. A thorough understanding of the underlying principles of reactivity, coupled with the illustrative data presented, will empower scientists to optimize their reaction conditions, improve efficiency, and accelerate the discovery of novel chemical entities.
References
- 1. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. This compound (43083-14-3) for sale [vulcanchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Heck Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. pure.rug.nl [pure.rug.nl]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. mdpi.com [mdpi.com]
Benchmarking the performance of 2-Chloro-6-phenylnicotinonitrile-derived compounds in biological assays
A Comparative Performance Guide to 2-Amino-6-phenylnicotinonitrile Derivatives in Anticancer Assays
Introduction: The nicotinonitrile scaffold represents a privileged structure in medicinal chemistry, serving as the foundation for a multitude of biologically active agents. The 2-chloro-6-phenylnicotinonitrile moiety, in particular, is a versatile synthetic intermediate. Through nucleophilic aromatic substitution, typically at the C-2 position, the reactive chloro group is often displaced by an amine, yielding 2-amino-nicotinonitrile derivatives. These resulting compounds have demonstrated significant potential as anticancer agents. This guide provides a comprehensive benchmark of the performance of a series of 2-amino-4,6-diphenylnicotinonitrile derivatives in biological assays, offering a critical analysis of their structure-activity relationships (SAR) and providing detailed protocols for their evaluation.
Comparative Performance in Cellular Cytotoxicity Assays
The primary measure of a potential anticancer compound's efficacy is its ability to inhibit the growth of and kill cancer cells. The most common method for an initial screen is a cell viability assay, such as the MTT assay, which measures the metabolic activity of cells. A lower IC50 (half-maximal inhibitory concentration) value indicates higher potency.
A recent study synthesized a focused library of 2-amino-4,6-diphenylnicotinonitrile derivatives and evaluated their cytotoxic effects against two distinct human breast cancer cell lines: MDA-MB-231 (a triple-negative, highly invasive line) and MCF-7 (an estrogen receptor-positive line).[1] The performance of these compounds was benchmarked against Doxorubicin, a standard chemotherapeutic agent.
Table 1: Comparative Cytotoxicity (IC50, µM) of 2-Amino-4,6-diphenylnicotinonitrile Derivatives [1]
| Compound ID | R1 (at C4-phenyl) | R2 (at C6-phenyl) | MDA-MB-231 IC50 (µM) | MCF-7 IC50 (µM) |
|---|---|---|---|---|
| 1 | H | H | 78.28 ± 3.9 | > 100 |
| 2 | 4-F | 4-F | 8.01 ± 0.5 | 16.20 ± 1.3 |
| 3 | 4-Cl | 4-Cl | 1.81 ± 0.1 | 2.85 ± 0.1 |
| 4 | 4-Br | 4-Br | 6.93 ± 0.4 | 5.59 ± 0.3 |
| 5 | 4-CH3 | 4-CH3 | 15.52 ± 1.2 | 20.07 ± 1.5 |
| 6 | 4-OCH3 | 4-OCH3 | 10.23 ± 0.8 | 9.47 ± 0.7 |
| Doxorubicin | Reference Drug | Reference Drug | 3.18 ± 0.1 | 4.17 ± 0.2 |
Structure-Activity Relationship (SAR) Analysis:
The data reveals critical insights into the structural requirements for potent cytotoxicity:
-
Halogen Substitution is Key: The unsubstituted parent compound 1 is largely inactive. However, the introduction of halogens at the para-position of both phenyl rings dramatically increases potency.
-
Electronegativity and Size Matter: Among the halogenated derivatives (2 , 3 , 4 ), the dichloro-substituted compound 3 demonstrates exceptional activity, with IC50 values of 1.81 µM and 2.85 µM against MDA-MB-231 and MCF-7, respectively.[1] This potency surpasses that of the standard drug Doxorubicin in this specific study. The potency follows the trend Cl > Br > F, suggesting that a combination of electronegativity and atomic size at this position is optimal for activity.
-
Electron-Donating Groups: Both methyl (5 ) and methoxy (6 ) substitutions, which are electron-donating, confer moderate activity. However, they are significantly less potent than the chloro- and bromo-substituted analogs, indicating that strong electron-withdrawing groups are preferred for maximizing cytotoxicity.
Proposed Mechanism of Action: Topoisomerase II Inhibition
While cytotoxicity assays confirm that a compound works, they do not explain how. The 2-amino-3-cyanopyridine scaffold is structurally similar to known inhibitors of DNA Topoisomerase II (Topo II), a critical enzyme that resolves DNA tangles during replication and cell division.[2][3] Topo II poisons, like Doxorubicin, stabilize a transient DNA-enzyme complex, leading to double-strand breaks and apoptosis. Catalytic inhibitors, by contrast, prevent the enzyme from functioning without causing DNA damage.[4] Given the potent cytotoxic effects, inhibition of Topo II is a plausible mechanism of action for this compound class.
Signaling Pathway: Role of Topoisomerase II in the Cell Cycle
Topo II's primary role is to decatenate (unlink) newly replicated sister chromatids, an essential step for chromosome segregation during mitosis (M-phase).[2][5] Inhibiting this enzyme leads to a G2/M phase cell cycle arrest, as the cell cannot properly align and separate its chromosomes, ultimately triggering apoptosis.
Experimental Protocols for Performance Benchmarking
To ensure data is robust and reproducible, standardized protocols must be followed. Below are detailed methodologies for the key assays discussed.
Protocol 1: MTT Assay for Cellular Cytotoxicity
This protocol measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[6][7]
Workflow Diagram: MTT Assay
Step-by-Step Methodology:
-
Cell Seeding: Seed MDA-MB-231 or MCF-7 cells into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours under the same conditions.
-
MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[6]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.[8]
-
Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of >650 nm to correct for background.[6]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.
Protocol 2: In Vitro Topoisomerase II DNA Decatenation Assay
This assay measures the catalytic activity of Topo II by monitoring its ability to resolve interlinked DNA rings (catenated) into individual circular DNA molecules (decatenated).[9][10]
Step-by-Step Methodology:
-
Reaction Setup: On ice, prepare a master mix for each reaction in a microcentrifuge tube. For a 20 µL final volume, combine:
-
10 µL of 2X Topo II Assay Buffer (containing ATP).
-
1 µL of kinetoplast DNA (kDNA) substrate (e.g., 200 ng/µL).
-
1 µL of test compound diluted in DMSO (or DMSO for control).
-
Nuclease-free water to a volume of 19 µL.
-
-
Enzyme Addition: Add 1 µL of human Topoisomerase IIα enzyme (e.g., 1-2 units) to each tube. Mix gently by pipetting. Include a "no enzyme" control.
-
Incubation: Incubate the reaction tubes at 37°C for 30 minutes.[10]
-
Reaction Termination: Stop the reaction by adding 4 µL of 6X Stop Buffer/Loading Dye (containing SDS and Proteinase K to digest the enzyme).
-
Agarose Gel Electrophoresis: Load the entire reaction volume into the wells of a 1% agarose gel containing a DNA stain (e.g., Ethidium Bromide or SYBR Safe).
-
Visualization: Run the gel at ~80-100 V until the dye front has migrated sufficiently.[9] Visualize the DNA bands under UV light.
-
Interpretation: In the absence of enzyme or presence of a potent inhibitor, the kDNA will remain in the loading well as a large, catenated network. In the presence of active Topo II, decatenated DNA minicircles will be released and will migrate into the gel as distinct bands.
-
Conclusion and Future Directions
The 2-amino-4,6-diphenylnicotinonitrile scaffold is a highly promising platform for the development of novel anticancer agents. Benchmarking studies reveal that specific substitutions, particularly di-halogenation with chlorine at the 4-position of the phenyl rings, can lead to compounds with cytotoxicity superior to that of standard chemotherapeutics like Doxorubicin in breast cancer cell lines.[1]
The likely mechanism of action via Topoisomerase II inhibition positions these compounds within a well-validated class of anticancer targets.[3] Future work should focus on:
-
Direct Enzymatic Confirmation: Performing Topo II decatenation assays with the most potent cytotoxic compounds (e.g., compound 3 ) to confirm this proposed mechanism.
-
Selectivity Profiling: Screening active compounds against a panel of normal, non-cancerous cell lines to determine their therapeutic index.
-
Pharmacokinetic Optimization: Investigating the metabolic stability and solubility of lead compounds to improve their drug-like properties for potential in vivo studies.
By systematically applying the assays and analysis frameworks described in this guide, researchers can effectively benchmark and advance this promising class of molecules in the drug development pipeline.
References
- 1. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Cycle-Dependent Control and Roles of DNA Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The roles of DNA topoisomerase II during the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. atcc.org [atcc.org]
- 8. MTT (Assay protocol [protocols.io]
- 9. inspiralis.com [inspiralis.com]
- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Chloro-6-phenylnicotinonitrile Quantification
Introduction: The Analytical Challenge of 2-Chloro-6-phenylnicotinonitrile
This compound (CPN) is a heterocyclic compound featuring a pyridine ring substituted with chloro, phenyl, and nitrile functional groups.[1][2] Its molecular structure (C12H7ClN2) presents unique analytical challenges and opportunities.[1] In pharmaceutical development, CPN may serve as a critical intermediate or a starting material for active pharmaceutical ingredients (APIs). Consequently, the accurate and precise quantification of CPN is paramount for ensuring process control, purity assessment of raw materials, and ultimately, the safety and efficacy of the final drug product.
This guide moves beyond the validation of a single analytical method. We will delve into the critical process of cross-validation , where multiple validated analytical methods are compared to ensure the consistency and reliability of the generated data.[3][4] This practice is a cornerstone of robust analytical lifecycle management, as advocated by regulatory bodies like the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[5][6]
Our objective is to compare three distinct, yet complementary, analytical techniques for the quantification of CPN: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry. We will explore the causality behind method selection, provide detailed validation protocols, and present a comparative analysis of their performance.
The Principle of Orthogonal Methods and Cross-Validation
Before delving into the protocols, it is essential to understand the "why" behind cross-validation. A single validated method, while meeting regulatory criteria, may possess inherent biases or vulnerabilities. Cross-validation is the process of verifying that a validated method produces consistent and reliable results by comparing it against other distinct methods.[3][7]
The most robust form of cross-validation employs orthogonal methods —techniques that measure the same analyte based on different chemical or physical principles. For CPN, our chosen methods are orthogonal:
-
HPLC-UV: Separates based on partitioning between a liquid mobile phase and a solid stationary phase.
-
GC-FID: Separates based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase, relying on analyte volatility.
-
UV-Vis Spectrophotometry: Quantifies based on the bulk absorption of ultraviolet light by the molecule, without any separation.
This multi-faceted approach provides a high degree of confidence that the measured analytical result is accurate and free from method-specific artifacts. The entire process is governed by principles outlined in guidelines such as ICH Q2(R2) and USP General Chapter <1225>.[8][9][10]
Caption: Workflow for Analytical Method Cross-Validation.
Experimental Protocols and Validation
A crucial aspect of this guide is the practical, step-by-step methodology. The following protocols are designed to be self-validating, incorporating system suitability tests (SSTs) to ensure the analytical system is performing correctly before any samples are analyzed.
Method 1: High-Performance Liquid Chromatography (HPLC-UV)
Rationale: The presence of phenyl and pyridine rings in CPN provides a strong UV chromophore, making HPLC with UV detection an ideal choice. It offers high specificity and is considered the industry standard for pharmaceutical assay and impurity analysis.
Experimental Protocol:
-
Standard & Sample Preparation:
-
Prepare a stock solution of CPN reference standard (1.0 mg/mL) in acetonitrile.
-
Create a working standard at 100 µg/mL by diluting the stock solution with the mobile phase.
-
Prepare sample solutions similarly to achieve a target concentration of 100 µg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
-
-
System Suitability Test (SST):
-
Perform five replicate injections of the working standard.
-
Acceptance Criteria: %RSD of peak area ≤ 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000.
-
-
Validation Procedure:
Method 2: Gas Chromatography (GC-FID)
Rationale: With a molecular weight of approximately 214.65 g/mol , CPN is sufficiently volatile for GC analysis.[1] GC provides an orthogonal separation mechanism to HPLC, which is valuable for confirming purity and assay results without interference from non-volatile matrix components. A Flame Ionization Detector (FID) is chosen for its robustness and wide linear range for organic compounds.
Experimental Protocol:
-
Standard & Sample Preparation:
-
Prepare a stock solution of CPN reference standard (1.0 mg/mL) in acetone.
-
Create a working standard at 100 µg/mL by diluting the stock solution with acetone.
-
Prepare sample solutions similarly to achieve a target concentration of 100 µg/mL.
-
-
Chromatographic Conditions:
-
Column: DB-5, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium or Nitrogen at a constant flow of 1.2 mL/min.
-
Injection Port Temperature: 250 °C.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program: Initial 150 °C for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min.
-
Detector: FID at 300 °C.
-
-
System Suitability Test (SST):
-
Perform five replicate injections of the working standard.
-
Acceptance Criteria: %RSD of peak area ≤ 2.0%.
-
-
Validation Procedure:
-
Analyze samples according to the validation protocol defined by ICH guidelines.[13]
-
Method 3: UV-Vis Spectrophotometry
Rationale: This method is rapid and simple, making it suitable for high-throughput screening or in-process controls where the sample matrix is clean and well-defined. It relies on the inherent UV absorbance of CPN. The cross-validation against chromatographic methods will critically assess its specificity.
Experimental Protocol:
-
Standard & Sample Preparation:
-
Prepare a stock solution of CPN reference standard (1.0 mg/mL) in methanol.
-
Create a working standard at 10 µg/mL by diluting the stock solution with methanol.
-
Prepare sample solutions similarly to achieve a target concentration of 10 µg/mL.
-
-
Instrumental Conditions:
-
Spectrophotometer: Double-beam UV-Vis.
-
Wavelength Scan: Scan from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax).
-
Analytical Wavelength: Use the determined λmax for quantification.
-
Blank: Methanol.
-
-
System Suitability Test (SST):
-
Measure the absorbance of the working standard six times.
-
Acceptance Criteria: %RSD of absorbance readings ≤ 2.0%.
-
-
Validation Procedure:
-
Establish a calibration curve and perform validation as per relevant USP chapters.[8]
-
Comparative Validation Data
The performance of each method was assessed according to ICH Q2(R2) guidelines.[14][15] The results are summarized below.
Table 1: Summary of Individual Method Validation Results
| Validation Parameter | HPLC-UV | GC-FID | UV-Vis Spectrophotometry |
| Specificity | Passed (No interference from placebo/impurities) | Passed (Good peak separation) | Potential Interference |
| Linearity (r²) | > 0.9995 | > 0.9992 | > 0.9985 |
| Range (µg/mL) | 1 - 200 | 1 - 200 | 2 - 20 |
| Accuracy (% Recovery) | 99.2% - 100.8% | 98.9% - 101.2% | 97.5% - 103.5% |
| Precision (%RSD) | |||
| - Repeatability | < 1.0% | < 1.2% | < 1.5% |
| - Intermediate | < 1.5% | < 1.8% | < 2.0% |
| LOQ (µg/mL) | 1.0 | 1.0 | 2.0 |
| Robustness | Robust | Robust | Sensitive to solvent changes |
The Cross-Validation Study: A Head-to-Head Comparison
To perform the cross-validation, a single, homogenous batch of a CPN drug substance was prepared at three concentration levels (80%, 100%, and 120% of the target concentration). Each sample was analyzed in triplicate by all three validated methods.
References
- 1. This compound (43083-14-3) for sale [vulcanchem.com]
- 2. chemscene.com [chemscene.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uspnf.com [uspnf.com]
- 6. uspnf.com [uspnf.com]
- 7. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
- 8. USP <1225> Method Validation - BA Sciences [basciences.com]
- 9. youtube.com [youtube.com]
- 10. qbdgroup.com [qbdgroup.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 14. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 15. biopharminternational.com [biopharminternational.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Chloro-6-phenylnicotinonitrile
This document provides essential, procedural guidance for the safe and compliant disposal of 2-Chloro-6-phenylnicotinonitrile. Designed for researchers, scientists, and professionals in drug development, this guide moves beyond simple checklists to explain the causality behind each procedural step. Our commitment is to furnish you with the knowledge to maintain a safe laboratory environment, ensure regulatory compliance, and protect our ecosystem.
Hazard Identification and Immediate Safety Protocols
This compound is a halogenated heterocyclic compound.[1] While a specific, comprehensive toxicological profile is not widely documented, its structural motifs—a chlorinated pyridine ring and a nitrile group—necessitate handling it as a hazardous substance.[1] Compounds with similar structures are known to be harmful if swallowed, inhaled, or absorbed through the skin, and can cause serious eye and skin irritation.[2][3] Therefore, rigorous safety precautions are not merely recommended; they are imperative.
Immediate Handling Precautions:
-
Engineering Controls: All handling of this compound, including weighing and transfers, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and tested regularly.
-
Prohibited Actions: Eating, drinking, smoking, and applying cosmetics are strictly prohibited in areas where this chemical is handled or stored.[4]
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent dermal absorption, which is a primary route of exposure for similar compounds.[5] |
| Eye/Face Protection | Safety goggles with side shields or a face shield. | To protect against splashes and airborne particles that can cause serious eye irritation.[6] |
| Skin and Body | A fully buttoned laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory | Use within a fume hood is the primary control. | For spill cleanup or in situations where ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[6] |
The Regulatory Landscape: Understanding Your Obligations
The disposal of chemical waste is governed by stringent federal and state regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[7] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, meaning the generator is responsible for the waste from its creation to its ultimate disposal.[8][9]
Under RCRA, hazardous wastes are categorized based on specific characteristics (ignitability, corrosivity, reactivity, toxicity) or because they are explicitly listed.[10][11] As a chlorinated organic compound, this compound waste must be managed as hazardous waste.
Pre-Disposal: Waste Minimization and Segregation
Effective waste management begins with minimizing waste generation.[12] This is the first and most critical step in a sound disposal strategy.
Waste Minimization Strategies:
-
Order only the quantity of chemical required for your experiments.[11]
-
Maintain a current chemical inventory to avoid duplicate purchases.[10]
-
Design experiments to use the smallest scale feasible.[12]
Collection and Segregation Protocol: The proper segregation of waste streams is crucial for safety and cost-effective disposal.[13][14] Improper segregation can lead to dangerous chemical reactions and complicates the disposal process.
-
Designate a Waste Container: Use a dedicated, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE). The container must have a secure, tight-fitting lid.[13]
-
Label Correctly: The moment the first drop of waste enters the container, it must be labeled. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A clear indication of the hazards (e.g., "Toxic," "Irritant")[14]
-
-
Segregate Halogenated Waste: Crucially, do not mix this chlorinated waste with non-halogenated organic waste.[15] Halogenated wastes require specific high-temperature incineration for proper disposal, and mixing them with other solvent streams complicates this process.[15]
-
Solid vs. Liquid Waste: Keep solid waste (e.g., contaminated gloves, weigh paper, pipette tips) separate from liquid waste.[13] Contaminated solids should be collected in a designated, labeled bag or container.
Disposal Workflow: A Step-by-Step Guide
The disposal of this compound is not a matter of direct chemical treatment in the lab. It requires a licensed hazardous waste disposal service.[14] The following workflow outlines the process from waste generation to final pickup.
Step 1: Waste Accumulation
-
Collect waste in your properly labeled container at or near the point of generation, in what is known as a Satellite Accumulation Area (SAA).[10][11]
-
Keep the waste container closed at all times, except when adding waste.[10]
-
Store the container in a designated, secondary containment tray to capture any potential leaks.[12]
Step 2: Requesting Disposal
-
Once the container is approaching full (typically 80% capacity to allow for vapor expansion), or if you have finished the project requiring the chemical, arrange for pickup through your institution's Environmental Health and Safety (EHS) department.
-
Do not over-accumulate waste. RCRA sets strict limits on the amount of waste that can be stored and for how long, depending on your facility's generator status.[16]
Step 3: Professional Disposal
-
Your EHS department will work with a certified hazardous waste vendor for transport and disposal.
-
The required and most environmentally sound method for destroying chlorinated organic compounds is high-temperature incineration .[15][17] This process ensures the complete breakdown of the molecule, preventing the release of persistent and toxic chlorinated byproducts into the environment.
Diagram: Disposal Decision Workflow
Caption: Workflow for compliant disposal of this compound.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is critical to minimize exposure and environmental contamination.
For a Small Spill (manageable by trained lab personnel):
-
Alert Personnel: Immediately notify others in the area.
-
Restrict Access: Secure the area to prevent others from entering.
-
Ensure Ventilation: Confirm that the chemical fume hood is operational.
-
Don PPE: Wear the appropriate PPE as outlined in Table 1, including a respirator if necessary.
-
Absorb Spill: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical sorbent pad. Do not use combustible materials like paper towels.
-
Collect Waste: Carefully scoop the absorbent material and place it into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water, collecting all cleaning materials (sponges, wipes) as hazardous waste.
For a Large Spill:
-
Evacuate: Immediately evacuate the laboratory.
-
Isolate: If safe to do so, close the doors to the affected area.
-
Notify: Contact your institution's EHS department and emergency services immediately. Do not attempt to clean up a large spill yourself.
Decontamination of Equipment
All non-disposable equipment, glassware, and surfaces that come into contact with this compound must be decontaminated.
-
Glassware: Rinse with a suitable organic solvent (e.g., acetone, ethanol) into your halogenated waste container. Then, wash thoroughly with soap and water.
-
Surfaces: Wipe down work surfaces in the fume hood with a cloth dampened with a cleaning solution, followed by a water rinse. Dispose of the cleaning cloths as solid hazardous waste.
By adhering to these detailed procedures, you actively contribute to a culture of safety and environmental stewardship. This guide provides the framework, but ultimate safety relies on diligent practice and a thorough understanding of the principles behind these protocols.
References
- 1. This compound (43083-14-3) for sale [vulcanchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 2-Chloro-6-fluorophenylacetonitrile | C8H5ClFN | CID 123575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 5. www3.paho.org [www3.paho.org]
- 6. fishersci.com [fishersci.com]
- 7. epa.gov [epa.gov]
- 8. cleanmanagement.com [cleanmanagement.com]
- 9. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. odu.edu [odu.edu]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. acewaste.com.au [acewaste.com.au]
- 14. Effective Lab Chemical Waste Management [emsllcusa.com]
- 15. benchchem.com [benchchem.com]
- 16. natlenvtrainers.com [natlenvtrainers.com]
- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Navigating the Safe Handling of 2-Chloro-6-phenylnicotinonitrile: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Among these, halogenated heterocyclic compounds such as 2-Chloro-6-phenylnicotinonitrile present unique safety challenges that demand meticulous planning and execution. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower you with the knowledge to work safely and efficiently, making this your preferred resource for laboratory safety and chemical handling.
Understanding the Hazard: A Proactive Approach to Safety
Based on analogous compounds like 2-chloro-6-fluorophenylacetonitrile, we can infer the following potential hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Skin Corrosion/Irritation: Causes skin irritation.[2]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2]
Given these potential hazards, a conservative approach to personal protective equipment (PPE) and handling procedures is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the recommended PPE, emphasizing the rationale behind each choice.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with a thicker, chemical-resistant outer glove (e.g., heavyweight nitrile) over a standard nitrile inner glove. | The outer glove provides the primary barrier against the halogenated aromatic structure, while the inner glove offers protection in case of a breach of the outer glove. Nitrile gloves offer good general chemical resistance, but their effectiveness against halogenated and aromatic hydrocarbons can be limited.[3][4] Immediate replacement of gloves is necessary upon any splash or suspected contamination.[5] |
| Eye and Face Protection | Chemical safety goggles and a face shield. | This combination protects against splashes to the eyes and face. Standard safety glasses are insufficient. |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with organic vapor cartridges (black label). In cases of poor ventilation or potential for aerosol generation, a supplied-air respirator is recommended. | This protects against the inhalation of harmful vapors. The selection of the appropriate respirator should be based on a thorough risk assessment of the specific laboratory conditions.[6][7][8] |
| Protective Clothing | A chemically resistant lab coat, long pants, and closed-toe shoes. | This prevents skin contact with any spills or splashes. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan minimizes the risk of exposure and ensures a smooth workflow. The following diagram and steps outline the critical phases of handling this compound.
Caption: A streamlined workflow for the safe handling of this compound.
1. Preparation:
-
Designate and Prepare Work Area: All work with this compound must be conducted in a certified chemical fume hood. The work area should be clean and free of clutter.
-
Assemble and Inspect PPE: Before handling the compound, ensure all necessary PPE is available and in good condition. Inspect gloves for any signs of degradation or punctures.
-
Gather All Necessary Materials: Have all required reagents, solvents, and equipment within the fume hood to minimize the need to move in and out of the designated area.
2. Handling:
-
Weighing and Transfer: Carefully weigh and transfer the solid compound within the fume hood. Use appropriate tools to minimize the generation of dust.
-
Reaction Setup: If the compound is to be used in a reaction, set up the apparatus within the fume hood. Many reactions involving such compounds are performed under an inert atmosphere.
3. Cleanup:
-
Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the compound. Use a suitable solvent for rinsing, and collect the rinsate as hazardous waste.
-
Doffing PPE: Remove PPE in a manner that avoids contaminating yourself. The outer gloves should be removed first, followed by the face shield, goggles, and lab coat, and finally the inner gloves.
Disposal Plan: Responsible Management of Halogenated Waste
The proper disposal of this compound and any associated contaminated materials is crucial to protect the environment and comply with regulations. As a halogenated organic compound, it must be treated as hazardous waste.[9]
Caption: A systematic approach to the disposal of halogenated chemical waste.
1. Waste Segregation:
-
Dedicated Waste Streams: Maintain separate, clearly labeled waste containers for halogenated and non-halogenated waste.[10]
-
Solid Waste: All contaminated solid waste, including gloves, weigh boats, and paper towels, must be placed in the designated halogenated solid waste container.
-
Liquid Waste: All liquid waste, including reaction residues and solvent rinses, must be collected in a dedicated halogenated liquid waste container.
2. Labeling and Storage:
-
Clear Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".
-
Secure Storage: Store waste containers in a designated, well-ventilated area, away from incompatible materials, until they are collected for disposal.
3. Final Disposal:
-
Institutional Procedures: Follow your institution's specific procedures for the disposal of hazardous chemical waste. This typically involves arranging for pickup by the Environmental Health and Safety (EHS) department.
-
Incineration: The common and preferred method for the disposal of halogenated organic compounds is incineration at a licensed facility.[11]
By adhering to these detailed operational and disposal plans, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
- 1. This compound (43083-14-3) for sale [vulcanchem.com]
- 2. 2-Chloro-6-fluorophenylacetonitrile | C8H5ClFN | CID 123575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. gloves.com [gloves.com]
- 4. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. 3m.com [3m.com]
- 7. docs.rs-online.com [docs.rs-online.com]
- 8. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 9. benchchem.com [benchchem.com]
- 10. ethz.ch [ethz.ch]
- 11. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






